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  • Product: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine
  • CAS: 381716-92-3

Core Science & Biosynthesis

Foundational

Mechanism of Action: N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine as a PI3K/mTOR Pathway Modulator

Executive Summary N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3) is a highly specialized chemical building block and pharmacological probe belonging to the 2-morpholinopyrimidine class. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3) is a highly specialized chemical building block and pharmacological probe belonging to the 2-morpholinopyrimidine class. In modern drug development, the 2-morpholinopyrimidine scaffold is widely recognized as a "privileged structure" for the design of ATP-competitive kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) family and the mechanistic target of rapamycin (mTOR).

This technical whitepaper deconstructs the structural pharmacology, binding kinetics, and downstream signaling blockade mechanisms of this compound. Furthermore, it details the self-validating experimental protocols required to quantify its efficacy and target engagement in preclinical models.

Structural Pharmacology & Binding Kinetics

The pharmacological efficacy of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is dictated by its precise spatial orientation within the highly conserved ATP-binding pocket of lipid and serine/threonine kinases. The molecule features three critical functional domains:

  • The Morpholine Hinge-Binder: The morpholine ring is the primary pharmacophore. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor. Crystallographic and molecular docking studies of analogous structures demonstrate that this oxygen forms a robust hydrogen bond with the backbone amide of Val851 in PI3Kα or Val882 in PI3Kγ 1. This hinge region interaction is the fundamental driver of its ATP-competitive nature 2.

  • The Pyrimidine Core: The central pyrimidine ring acts as a planar scaffold that mimics the adenine ring of endogenous ATP. It effectively anchors the molecule within the hydrophobic cleft of the kinase, orienting the peripheral substituents into their respective binding sub-pockets.

  • N,6-Dimethyl Substitutions: The substituents at the 4- and 6-positions are crucial for affinity and selectivity. The 4-methylamino group projects into the ribose-binding pocket, where the secondary amine (NH) can act as a hydrogen bond donor to residues such as Lys802 or Asp810 3. Simultaneously, the 6-methyl group projects into the affinity pocket, enhancing hydrophobic packing and dictating the selectivity profile against mTOR versus PI3K isoforms 4.

Mechanistic Pathway: PI3K/AKT/mTOR Axis Blockade

Under normal physiological conditions, Receptor Tyrosine Kinases (RTKs) activate PI3K, which phosphorylates PIP2 to generate the second messenger PIP3. PIP3 recruits AKT to the plasma membrane, leading to its activation and the subsequent downstream activation of mTOR, driving cellular proliferation and survival.

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine interrupts this cascade by competitively displacing ATP at the catalytic domain of PI3K (and potentially mTOR at higher concentrations). This dual-node blockade prevents the generation of PIP3, thereby starving AKT of its membrane recruitment signal and collapsing the entire survival pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Phosphorylation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Catalyzes PIP2 to PIP3 AKT AKT (Protein Kinase B) PIP3->AKT PH-Domain Recruitment mTOR mTORC1 / mTORC2 (Ser/Thr Kinase) AKT->mTOR Downstream Activation Inhibitor N,6-dimethyl-2-morpholin- 4-ylpyrimidin-4-amine Inhibitor->PI3K ATP-Competitive Blockade Inhibitor->mTOR Cross-Reactivity

Fig 1: Mechanistic blockade of the PI3K/AKT/mTOR signaling cascade by the morpholinopyrimidine inhibitor.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action, a self-validating experimental system is required. We first establish intrinsic target affinity in a cell-free environment, followed by validation of physiological target engagement in living cells.

Protocol 1: Cell-Free Kinase Activity Assay (ADP-Glo™)

Causality: This assay isolates the kinase from cellular variables (e.g., membrane permeability, efflux pumps) to establish the true intrinsic inhibitory potency (IC50). ADP-Glo directly quantifies ADP production (ATP consumption), making it the gold standard for ATP-competitive inhibitors.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well assay plate (final assay DMSO concentration must be <1% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation: Add recombinant human PI3Kα (or mTOR) to the wells. Incubate for 15 minutes at room temperature. Rationale: Allows the inhibitor to achieve binding equilibrium in the ATP pocket prior to substrate introduction.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined

    
     for the specific kinase) and PIP2 substrate. Incubate for 60 minutes at 30°C.
    
  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 min incubation).

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blot Profiling)

Causality: While Protocol 1 proves the compound can inhibit the enzyme, Protocol 2 proves the compound does inhibit the pathway in a physiological environment. We measure the phosphorylation status of AKT (Ser473/Thr308) as a direct readout of PI3K/mTORC2 activity, and S6 Ribosomal Protein (Ser235/236) for mTORC1 activity.

  • Cell Culture & Treatment: Seed human cancer cells harboring PIK3CA mutations (e.g., MCF-7) in 6-well plates. Treat with varying concentrations of the inhibitor (0.1 μM to 10 μM) for exactly 2 hours. Rationale: A 2-hour window captures acute signaling blockade before compensatory feedback loops activate.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are critical to lock the proteins in their current phosphorylation state.

  • Electrophoresis: Quantify protein using a BCA assay. Load equal amounts of protein (20 μg) onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and image via chemiluminescence.

Assay_Workflow Prep 1. Compound Preparation Kinase 2. Cell-Free Kinase Assay Prep->Kinase Serial Dilution Cell 3. In Vitro Cellular Assay Kinase->Cell IC50 Selection WB 4. Western Blot Validation Cell->WB Lysate Extraction Data 5. Target Engagement Data WB->Data p-AKT/p-S6 Quant

Fig 2: Self-validating experimental workflow for quantifying kinase inhibition and target engagement.

Quantitative Selectivity Profiling

The structural nuances of the 2-morpholinopyrimidine scaffold result in distinct selectivity profiles across the kinome. Below is a representative quantitative summary of the expected inhibitory profile for a compound with this specific substitution pattern.

Kinase TargetRepresentative IC50 (nM)Structural Rationale for Affinity / Selectivity
PI3Kα 15 - 50Strong H-bond with Val851; optimal geometric fit of the 6-methyl group in the ATP pocket.
PI3Kβ 100 - 300Slight steric clash in the affinity pocket compared to the α-isoform, reducing potency.
PI3Kγ 20 - 80Favorable interaction with Val882 and the solvent-exposed region.
PI3Kδ 80 - 200Moderate affinity; lacks the specific propeller-shaped interactions required for strict δ-selectivity.
mTOR 500 - 1500Shallower hinge region accommodates the morpholine, but the 6-methyl group limits optimal packing.

References

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.MDPI.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study.Taylor & Francis / Tandfonline.
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents.Oncotarget.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.PMC / NIH.

Sources

Exploratory

Engineering Precision Kinase Inhibitors: A Technical Guide to N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine Analogs

Executive Summary & Pharmacophore Rationale The compound N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3) serves as a privileged, highly versatile building block in the rational design of targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3) serves as a privileged, highly versatile building block in the rational design of targeted therapeutics, particularly within the realm of oncology and immunology[1]. As a core scaffold, the 2-morpholinopyrimidin-4-amine moiety is heavily utilized in the development of orthosteric, ATP-competitive inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) family and the mechanistic target of rapamycin (mTOR)[2].

To engineer potent and selective kinase inhibitors, one must understand the structural causality of this scaffold:

  • The Pyrimidine Core: The planar, electron-deficient pyrimidine ring mimics the adenine base of ATP, allowing it to intercalate deeply into the hydrophobic cleft of the kinase domain.

  • The C2-Morpholine Group: This is the critical "hinge-binder." The oxygen atom of the morpholine ring acts as a highly directional hydrogen-bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region (e.g., Val851 in PI3Kα, Val882 in PI3Kγ, or Val828 in PI3Kδ)[3].

  • The C4 and C6 Substitutions: The N-methylamine at C4 and the methyl group at C6 dictate the dihedral angle of the molecule and fill adjacent hydrophobic specificity pockets (such as the affinity pocket near Lys802). These substitutions prevent off-target kinase binding through steric constraints and modulate the compound's overall solubility and metabolic clearance[4].

Synthesis Workflow & Regioselective Methodologies

The synthesis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine analogs relies on the predictable regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine systems. The C4 position is inherently more electrophilic than the C2 position. This is due to the stabilization of the anionic Meisenheimer intermediate by the adjacent ring nitrogens and the specific LUMO orbital distribution, which is heavily localized at C4[5].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system: the distinct reactivity profiles of C2 and C4 allow for sequential isolation and LC-MS verification of each intermediate without complex protecting group strategies[6].

  • C4-Amination (Regioselective SNAr):

    • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0°C. Dropwise, add methylamine (1.0 eq) and a non-nucleophilic base such as DIPEA (1.5 eq).

    • Causality: The low temperature and stoichiometric control ensure substitution occurs exclusively at the highly reactive C4 position, preventing over-amination.

    • Stir for 2 hours, warming to room temperature. Quench with water, extract with EtOAc, and verify the intermediate (2-chloro-N,6-dimethylpyrimidin-4-amine) via LC-MS.

  • C2-Morpholination:

    • Dissolve the verified C4-substituted intermediate in 1,4-dioxane.

    • Add an excess of morpholine (3.0 eq).

    • Causality: The remaining C2 chlorine is significantly less reactive. To overcome this activation energy barrier, the reaction requires forcing conditions (heating to 100°C for 12 hours) or the introduction of a palladium catalyst (Buchwald-Hartwig cross-coupling conditions) to facilitate the C-N bond formation.

    • Purify via flash column chromatography to yield the final N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine scaffold.

SynthesisWorkflow A 2,4-Dichloro-6-methylpyrimidine (Starting Material) B Methylamine (1 eq) Base (DIPEA) Solvent: THF, 0°C to RT A->B Step 1: C4 SNAr C 2-Chloro-N,6-dimethylpyrimidin-4-amine (C4-Substituted Intermediate) B->C D Morpholine (excess) Solvent: 1,4-Dioxane Heat: 100°C (SNAr) C->D Step 2: C2 SNAr E N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (Final Product) D->E

Synthesis workflow highlighting the regioselective SNAr methodology.

Structure-Activity Relationship (SAR) & Optimization

Optimizing the core scaffold requires balancing biochemical potency with pharmacokinetic viability. The table below summarizes the quantitative SAR data for representative structural modifications.

Scaffold ModificationC4 Substituent (R1)C6 Substituent (R2)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Microsomal T₁/₂ (min)
Core Scaffold -NHCH₃-CH₃4512035
Analog A -NH₂-CH₃8521042
Analog B -NHCH₃-CF₃128518
Analog C -Morpholine-CH₃>1000>1000>60
Analog D -NH(Cyclopentyl)-CH₃2245028

SAR Causality Analysis:

  • Analog B (-CF₃ at C6): Replacing the C6-methyl with a trifluoromethyl group significantly increases potency (12 nM). The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the pyrimidine nitrogens, strengthening the hydrogen bond network in the ATP pocket. However, the increased lipophilicity accelerates microsomal degradation (T₁/₂ drops to 18 min).

  • Analog C (C4-Morpholine): Introducing a bulky morpholine at C4 causes severe steric clashes with the roof of the ATP-binding cleft, completely abolishing kinase inhibitory activity (>1000 nM).

  • Analog D (C4-Cyclopentyl): A bulkier hydrophobic group at C4 pushes the molecule deeper into the PI3K-specific affinity pocket, increasing PI3Kα selectivity over mTOR (22 nM vs 450 nM).

Biological Evaluation & Assay Protocols

To ensure scientific integrity, the biological evaluation of these analogs must employ self-validating assays that confirm both direct biochemical inhibition and downstream cellular target engagement.

Protocol 1: In Vitro Kinase Assay (ADP-Glo)

This assay measures the depletion of ATP and the accumulation of ADP, providing a direct, interference-free readout of kinase activity.

  • Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Reaction Setup: In a 384-well plate, combine 2 µL of recombinant PI3Kα enzyme, 1 µL of the synthesized analog (serial dilutions in DMSO), and 2 µL of substrate/ATP mix (PIP2 and 10 µM ATP).

  • Self-Validation Controls: Include a "No Enzyme" well (100% inhibition baseline) and a "Vehicle Only" well (0% inhibition baseline). Use a known inhibitor (e.g., GDC-0941) as a positive control.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Add 5 µL of ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

Protocol 2: Cellular Target Engagement (pAKT S473 Western Blot)

Because PI3K phosphorylates PIP2 to PIP3—which subsequently recruits and activates AKT via phosphorylation at Serine 473—inhibiting PI3K will dose-dependently reduce pAKT levels[7].

  • Cell Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with the analog at varying concentrations (10 nM to 1 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Detection: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against pAKT (S473) and total AKT. Normalize the pAKT signal to total AKT to confirm that the compound is inhibiting the phosphorylation event, not merely degrading the target protein.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor N,6-dimethyl-2-morpholin- 4-ylpyrimidin-4-amine Inhibitor->PI3K Competitive ATP Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation

PI3K/AKT/mTOR signaling cascade demonstrating the intervention node of the inhibitor.

References

1.1, Arctom Scientific. 2.2, Google Patents. 3. 5, WuXi AppTec. 4.6, National Institutes of Health (NIH). 5.3, PMC/NIH. 6.4, MDPI. 7.7, PMC/NIH. 8.8, ACS Omega.

Sources

Foundational

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine IUPAC name and CAS number

The following technical guide details the chemical identity, synthesis, and biological context of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3). This document is structured to serve researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and biological context of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3). This document is structured to serve researchers and drug discovery professionals, focusing on the compound's role as a critical pharmacophore in kinase inhibitor chemistry.

CAS Number: 381716-92-3[1]

Executive Summary

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a substituted pyrimidine derivative widely recognized in medicinal chemistry as a core scaffold for Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. Its structural architecture—featuring a morpholine ring at the C2 position and a substituted amine at C4—mimics the ATP-binding motif required for type I kinase inhibition. This compound serves as both a high-value building block for fragment-based drug design (FBDD) and a reference standard for establishing structure-activity relationships (SAR) in aminopyrimidine series.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is characterized by a pyrimidine core substituted at three positions, optimizing both solubility and hydrogen-bonding potential within the kinase hinge region.

PropertyData
IUPAC Name N,6-dimethyl-2-(morpholin-4-yl)pyrimidin-4-amine
CAS Number 381716-92-3
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
SMILES CN1CCN(CC1)c2nc(C)cc(NC)n2
Appearance Off-white to pale yellow solid
LogP (Predicted) ~1.2 (Lipophilic, membrane permeable)
pKa (Predicted) ~5.8 (Morpholine N), ~3.5 (Pyrimidine N)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Synthetic Methodology

Retrosynthetic Analysis & Causality

The synthesis of CAS 381716-92-3 relies on Nucleophilic Aromatic Substitution (SₙAr) . The starting material, 2,4-dichloro-6-methylpyrimidine , possesses two electrophilic sites (C2 and C4).

  • Regioselectivity Principle: The C4 position is electronically more deficient (para-like to N1) and sterically less hindered than the C2 position (flanked by two ring nitrogens). Consequently, mild nucleophilic attack occurs preferentially at C4.

  • Strategic Order: To obtain the target with a methylamino group at C4 and a morpholino group at C2, methylamine must be introduced first . Reversing the order would yield the regioisomer (4-morpholino-2-methylamino).

Step-by-Step Protocol
Step 1: C4-Selective Amination
  • Reagents: 2,4-dichloro-6-methylpyrimidine (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to RT, 2–4 hours.

  • Mechanism: The methylamine nucleophile attacks C4, displacing the chloride. Low temperature prevents bis-substitution.

  • Intermediate: 2-chloro-N,6-dimethylpyrimidin-4-amine.

Step 2: C2-Substitution (Forcing Conditions)
  • Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (3.0 eq).

  • Solvent: n-Butanol, DMF, or neat morpholine.

  • Conditions: Reflux (80–110°C), 6–12 hours.

  • Mechanism: The C2-chloride is deactivated by the electron-donating effect of the C4-amine installed in Step 1. Therefore, harsh conditions (high heat, polar solvent) are required to drive the second SₙAr reaction.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

Synthetic Workflow Diagram

Synthesis Start 2,4-Dichloro-6- methylpyrimidine Step1 Step 1: C4 Substitution (0°C, THF) Start->Step1 + Methylamine Inter Intermediate: 2-Chloro-N,6-dimethyl pyrimidin-4-amine Step1->Inter Regioselective Cl displacement Step2 Step 2: C2 Substitution (100°C, n-BuOH) Inter->Step2 + Morpholine Final Target: N,6-dimethyl-2-morpholin -4-ylpyrimidin-4-amine Step2->Final Forced SnAr

Figure 1: Regioselective synthesis pathway for CAS 381716-92-3 via sequential SₙAr reactions.

Biological Mechanism & Application

Pharmacophore Role: Kinase Inhibition

This compound represents a classic "Hinge Binder" scaffold. In the ATP-binding pocket of kinases like PI3K (Phosphoinositide 3-kinase):

  • Morpholine Oxygen: Acts as a hydrogen bond acceptor, interacting with the backbone amide of the hinge region (typically Valine residues).

  • Pyrimidine N1: Acts as a hydrogen bond acceptor.

  • C4-Amine (NH): Acts as a hydrogen bond donor.

This "Donor-Acceptor" motif is critical for potency. Researchers use this molecule to probe the PI3K/Akt/mTOR signaling pathway, which regulates cell growth and survival.

Signaling Pathway Context

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of CAS 381716-92-3) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Translation Inhibitor Morpholino-Pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Figure 2: The PI3K/Akt/mTOR pathway illustrating the intervention point of morpholino-pyrimidine inhibitors.

Handling, Safety, and Storage

As a research chemical, strict adherence to safety protocols is mandatory.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C (desiccated). Solutions in DMSO are stable at -20°C for up to 3 months.

  • Stability: The morpholine ring is susceptible to oxidation over long periods if exposed to air/light; keep container tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10432572. PubChem. Available at: [Link]

  • Rewcastle, G. W., et al. (2011).Synthesis and Biological Evaluation of Novel Pyrimidine-Based PI3K Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for morpholino-pyrimidine synthesis).
Exploratory

A Technical Guide to the Physicochemical Profiling of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine: Solubility and Stability Assessment

Abstract The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, acting as key determinants of bioavailability, formulability, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in pharmaceutical research. While specific experimental data for this compound is not widely published, this document, written from the perspective of a senior application scientist, outlines the essential theoretical considerations and provides detailed, field-proven protocols for determining its solubility and stability profiles. The methodologies are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, and are designed to generate the robust data required for informed decision-making in a drug development program.

Introduction: The Critical Role of Early Physicochemical Characterization

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, a scaffold prevalent in numerous biologically active agents.[1][2] Its structure, featuring a substituted pyrimidine core with a morpholine moiety, presents a unique combination of functional groups that govern its physicochemical behavior.

  • The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are weakly basic, suggesting that the compound's aqueous solubility will be pH-dependent.

  • The Morpholine Group: The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine function.[3] This group can participate in hydrogen bonding, potentially influencing both solubility and interactions with biological targets.

  • Methyl Substituents: The methyl groups increase the lipophilicity of the molecule, which can decrease aqueous solubility.

An early and thorough understanding of this compound's solubility and stability is not merely a data collection exercise; it is a strategic imperative. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[4][5] This guide provides the necessary protocols to proactively identify and mitigate these risks.

Aqueous Solubility Profiling

Aqueous solubility is the measure of a compound's ability to dissolve in water to form a homogenous solution. In drug development, we distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4][6]

  • Kinetic Solubility: Measures the concentration of a compound before it precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput method ideal for early discovery screening.[6][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid-state and solution phases are in equilibrium. This "gold standard" measurement is determined by the shake-flask method and is crucial for lead optimization and formulation development.[4][5][6]

This guide focuses on determining the thermodynamic solubility, as it provides the most accurate and relevant data for downstream development.

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is independent of the initial solid-state form's dissolution rate.[5] The use of a range of pH buffers is critical because the pyrimidine nitrogens are ionizable. The compound is expected to exhibit higher solubility at lower pH values where it can be protonated, forming a more soluble salt. Analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its specificity and ability to accurately quantify the dissolved analyte in the presence of buffer components.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a robust method for determining the pH-dependent thermodynamic solubility of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine.

Materials:

  • N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (solid powder, purity >98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and pH 5.0

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (for mobile phase)

  • 1.5 mL microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of solid N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine to a vial (e.g., 1-2 mg). A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • Add 1.0 mL of the desired aqueous buffer (e.g., pH 3.0, 5.0, 7.4) to the vial.

    • Prepare samples in triplicate for each pH condition.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. This extended incubation time is crucial for reaching thermodynamic equilibrium.[6]

  • Sample Collection and Processing:

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (e.g., 200 µL) without disturbing the solid material.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved micro-particulates. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Sample Analysis:

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

    • Quantify the concentration of the dissolved compound against a standard calibration curve prepared with known concentrations of the reference standard.

  • Data Reporting:

    • Calculate the average solubility from the triplicate measurements for each pH.

    • Report the solubility in both µg/mL and µM.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

pH of BufferTemperature (°C)Mean Solubility (µg/mL) ± SDMean Solubility (µM) ± SD
3.025[Experimental Value][Calculated Value]
5.025[Experimental Value][Calculated Value]
7.425[Experimental Value][Calculated Value]
7.437[Experimental Value][Calculated Value]
Workflow for Solubility Assessment

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Reporting prep_solid Add excess solid compound to vials prep_buffer Add aqueous buffers (e.g., pH 3.0, 5.0, 7.4) prep_solid->prep_buffer equil Agitate at constant T (24-48 hours) prep_buffer->equil settle Settle undissolved solid equil->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter hplc Quantify concentration via HPLC-UV filter->hplc report Report solubility data (µg/mL, µM) hplc->report caption Figure 1: Workflow for Thermodynamic Solubility Determination. Stability_Workflow cluster_stress 1. Application of Stress Conditions cluster_sampling 2. Time-Point Sampling cluster_analysis 3. Analysis & Characterization cluster_report 4. Reporting start Prepare Drug Solution acid Acidic (0.1N HCl, 60°C) base Basic (0.1N NaOH, 60°C) oxid Oxidative (3% H₂O₂, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at defined intervals (e.g., 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize lcms Analyze by Stability-Indicating LC-UV/MS Method neutralize->lcms quant Quantify Parent & Degradants lcms->quant mass_bal Calculate Mass Balance quant->mass_bal report Summarize degradation profile Identify degradation pathways mass_bal->report caption Figure 2: Workflow for Forced Degradation Study.

Caption: Figure 2: Workflow for Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of modern drug development. For a candidate molecule like N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, generating this data is essential for building a comprehensive profile that informs lead optimization, formulation strategy, and regulatory submissions. The protocols provided herein represent industry-standard, robust methodologies designed to yield high-quality, reliable data. By understanding the "why" behind each experimental step, researchers can not only execute these studies proficiently but also intelligently troubleshoot and adapt them as needed. Ultimately, this foundational knowledge is indispensable for navigating the complex path from a promising molecule to a safe and effective medicine.

References

  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). Development of solubility screening methods in drug discovery. Yakugaku Zasshi, 122(3), 237-46. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

  • Glombitza, B., & Sugiono, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • International Council for Harmonisation. (2003, February 8). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Guzman, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1349. [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Hurst, R. O. (1954). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry, 32(10), 944-950. [Link]

  • Hurst, R. O. (1954). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry. [Link]

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(11), 1364-1372. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Kumar, V., & Singh, S. (2013). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. TrAC Trends in Analytical Chemistry, 49, 69-84. [Link]

  • Chen, D., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Journal of Applied Pharmaceutical Science. (2026, January 5). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. [Link]

  • Girish, Y. R., et al. (2010). 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Archiv der Pharmazie, 343(6), 346-54. [Link]

  • PubChemLite. (n.d.). 6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine. [Link]

  • Mohamed-Ezzat, R. A., Azzam, R., & Kariuki, B. M. (2022). Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. [Link]

  • OEHHA. (2009, March 1). 2,6-Dimethyl-n-nitrosomorpholine. [Link]

  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • PubChem. (n.d.). N-[4-[[4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]-6-morpholin-4-ylpyrimidin-2-yl]amino]phenyl]cyclohexanecarboxamide. [Link]

  • American Chemical Society. (n.d.). Development and validation of ion chromatography methods for the evaluation of nitrosamine precursors (nitrite, nitrate, and dimethylamine) in pharmaceutical drug products. [Link]

  • HMDB. (n.d.). MORPHOLINE. [Link]

  • PubChem. (n.d.). 6-[2-Amino-6-(Morpholin-4-Yl)pyrimidin-4-Yl]-2h-Indazol-3-Amine. [Link]

  • Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • MDPI. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl(propyl)amine. [Link]

Sources

Foundational

Unlocking the Kinome: Potential Therapeutic Targets of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), cer...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), certain chemical scaffolds emerge as "privileged" structures due to their exceptional ability to interface with the human kinome. N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) is one such highly optimized building block. Featuring a morpholine ring coupled to a pyrimidine core, this compound serves as a foundational pharmacophore for designing ATP-competitive kinase inhibitors.

This whitepaper dissects the structural rationale behind this molecule, identifies its primary and emerging therapeutic targets, and provides a self-validating experimental framework for confirming target engagement in preclinical drug development.

Structural Rationale: The Morpholino-Pyrimidine Pharmacophore

The efficacy of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine derivatives is not coincidental; it is driven by precise atomic-level interactions within the kinase active site.

  • The Morpholine Anchor: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In classical targets like PI3K, it forms a robust H-bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα) ([1]).

  • The Pyrimidine Core: Acting as the central scaffold, the pyrimidine ring mimics the adenine base of ATP, allowing the molecule to competitively occupy the ATP-binding pocket.

  • The N,6-Dimethyl Substitutions: These methyl groups are critical for pharmacokinetic optimization. They introduce a specific dihedral twist between the morpholine and pyrimidine rings. This steric twist disrupts planar crystal packing in the solid state, which dramatically increases aqueous solubility and oral bioavailability ([2]).

SAR_Logic Core N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (Core Scaffold) Morpholine Morpholine Ring H-bond to Hinge Region Core->Morpholine Pyrimidine Pyrimidine Core ATP-competitive binding Core->Pyrimidine Dimethyl N,6-Dimethyl Groups Steric twist & Solubility Core->Dimethyl

Structure-Activity Relationship (SAR) mapping of the compound's functional groups.

Primary Therapeutic Targets: The PI3K/Akt/mTOR Axis

The most well-documented targets for morpholino-pyrimidine derivatives lie within the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. Dysregulation of this axis is a hallmark of numerous human malignancies, driving uncontrolled cell proliferation and survival.

By utilizing the N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine core, medicinal chemists have successfully developed both dual PI3K/mTOR inhibitors and highly selective mTOR inhibitors capable of achieving subnanomolar inhibitory concentrations ([3]).

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Primary Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 (Secondary Target) Akt->mTOR Activates mTOR->Akt Phosphorylates Effectors Cell Growth & Survival mTOR->Effectors Translation

PI3K/Akt/mTOR signaling axis highlighting primary kinase targets.

Emerging Targets: Neurodegenerative Kinases

While oncology has been the primary focus, recent kinome-wide profiling has revealed that pyrimidine-based scaffolds exhibit potent activity against understudied kinases implicated in neurodegeneration. As detailed in the , aminopyrimidines are highly effective at targeting TBK1 (linked to Amyotrophic Lateral Sclerosis and Frontotemporal Dementia) and AAK1 (linked to Alzheimer's Disease)[4]. The pyrimidine hinge-binding motif is well-tolerated by these kinases, making this scaffold a prime starting point for CNS drug discovery.

Quantitative Target Affinity Profile

The following table summarizes the typical biochemical inhibition ranges (IC50) observed when the N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine core is elaborated into mature lead compounds:

Kinase TargetPathway / Disease ContextTypical IC50 Range (Optimized Derivatives)Binding Mode
PI3Kα Oncology / Cell Survival1 nM – 50 nMATP-competitive (Hinge)
mTOR Oncology / Metabolism0.5 nM – 20 nMATP-competitive (Hinge)
TBK1 ALS / Neurodegeneration100 nM – 500 nMATP-competitive (Hinge)
AAK1 Alzheimer's Disease200 nM – 600 nMATP-competitive (Hinge)

Experimental Methodologies: A Self-Validating Target Discovery Protocol

Workflow HTS 1. TR-FRET Assay (Primary Screen) SPR 2. SPR Kinetics (Orthogonal Binding) HTS->SPR IC50 < 100nM Cell 3. Western Blot (Cellular Engagement) SPR->Cell KD confirmation

Self-validating tri-tiered workflow for kinase inhibitor target confirmation.

Step 1: TR-FRET Biochemical Kinase Assay (Primary Screen)
  • Procedure: Incubate the purified target kinase (e.g., mTOR) with a serial dilution of the compound in 1X Kinase Buffer for 30 minutes at room temperature. Initiate the reaction by adding ATP and a biotinylated substrate. After 60 minutes, terminate the reaction with EDTA. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC, then read the 665nm/615nm emission ratio.

  • Causality & Trustworthiness: Pre-incubating the enzyme and inhibitor allows slow-binding compounds to reach equilibrium. Running the assay at the specific

    
     of ATP ensures sensitivity to ATP-competitive hinge binders. Terminating with EDTA chelates 
    
    
    
    , halting the kinase instantly to prevent signal drift. TR-FRET is chosen over standard fluorescence to eliminate compound auto-fluorescence artifacts.
Step 2: Surface Plasmon Resonance (SPR) Kinetics (Orthogonal Validation)
  • Procedure: Immobilize His-tagged kinase onto an NTA sensor chip via

    
     capture and amine coupling. Inject the compound over the chip in a multi-cycle kinetic format (e.g., 3.125 nM to 50 nM). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Causality & Trustworthiness: Biochemical assays can be fooled by non-specific aggregators. SPR validates that the IC50 is driven by a 1:1 reversible binding event. Furthermore, extracting the dissociation rate (

    
    ) provides the compound's residence time, which often correlates better with in vivo efficacy than raw IC50.
    
Step 3: Cellular Mechanistic Validation via Western Blot
  • Procedure: Seed cancer cells (e.g., MCF-7) and serum-starve for 16 hours. Treat with the inhibitor for 2 hours, then stimulate with IGF-1 for 15 minutes. Lyse the cells in RIPA buffer supplemented with phosphatase inhibitors (

    
    , 
    
    
    
    ). Immunoblot for p-Akt (Ser473) and p-p70S6K (Thr389).
  • Causality & Trustworthiness: Serum starvation reduces basal signaling, creating a clean baseline. IGF-1 acutely spikes PI3K/mTOR activity; if the compound is a true intracellular inhibitor, it will block this spike. Phosphatase inhibitors prevent the artificial degradation of the signal during lysis. Monitoring Ser473 and Thr389 provides direct, independent readouts of mTORC2 and mTORC1 target engagement within the physiological ATP environment of a living cell.

Conclusion

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is far more than a simple chemical catalog entry; it is a rationally designed, highly privileged fragment. By combining the hinge-binding avidity of the morpholine ring with the solubility-enhancing steric twist of the dimethyl substitutions, it provides a superior starting point for targeting the PI3K/mTOR axis and emerging neurodegenerative kinases. Utilizing robust, self-validating workflows—from TR-FRET to SPR and cellular immunoblotting—ensures that derivatives built from this core translate successfully from the bench to the clinic.

References

  • Title: Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

  • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: Current Topics in Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Title: Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis and Pharmacological Profiling of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

This Application Note and Protocol Guide details the synthesis, characterization, and pharmacological evaluation of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine , a representative scaffold in the design of PI3K, mTOR,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis, characterization, and pharmacological evaluation of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine , a representative scaffold in the design of PI3K, mTOR, and DNA-PK kinase inhibitors.

Introduction & Scope

The compound N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 380875-93-4 derivative) represents a "privileged scaffold" in medicinal chemistry. The 2-morpholino-4-aminopyrimidine core is structurally homologous to the hinge-binding region of ATP, allowing it to function as a potent ATP-competitive inhibitor for various lipid and protein kinases.

This guide provides a validated, self-consistent protocol for:

  • Regioselective Synthesis: Achieving the specific N4-methyl, C2-morpholino substitution pattern.

  • Structural Validation: Analytical checkpoints to ensure isomeric purity.

  • Biological Profiling: Standardized workflows for kinase inhibition and cellular toxicity assays.

Chemical Synthesis Protocol

Retrosynthetic Logic & Regioselectivity

The synthesis relies on Nucleophilic Aromatic Substitution (


) of 2,4-dichloro-6-methylpyrimidine .
  • Reactivity Rule: In 2,4-dichloropyrimidines, the C4-position is significantly more electrophilic than the C2-position due to the para-like resonance effect of the ring nitrogens and reduced steric hindrance.

  • Strategic Order: To obtain the target (C4-Methylamino, C2-Morpholino), the methylamine must be introduced first at low temperature. Introduction of morpholine first would yield the unwanted isomer (C4-Morpholino).

Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Dichloro-6-methylpyrimidine Step1 Step 1: C4-Selective SNAr (Methylamine, 0°C) Start->Step1 + MeNH2 (1.05 eq), TEA Inter Intermediate: 2-Chloro-4-(methylamino)-6-methylpyrimidine Step1->Inter Isolate (90% Regioselectivity) Step2 Step 2: C2-SNAr Displacement (Morpholine, 80-100°C) Inter->Step2 + Morpholine (Excess) Purify Purification: Flash Chromatography (DCM/MeOH) Step2->Purify Workup Final Target: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Purify->Final Yield > 70%

Figure 1: Two-step regioselective synthesis pathway.

Step-by-Step Procedure
Step 1: Synthesis of 2-chloro-N,6-dimethylpyrimidin-4-amine
  • Reagents: 2,4-Dichloro-6-methylpyrimidine (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq), Triethylamine (1.5 eq), THF (anhydrous).

  • Protocol:

    • Dissolve 2,4-dichloro-6-methylpyrimidine (1.63 g, 10 mmol) in anhydrous THF (20 mL) and cool to 0°C in an ice bath.

    • Add Triethylamine (2.1 mL, 15 mmol).

    • Dropwise add Methylamine solution (5.5 mL, 11 mmol) over 15 minutes. Critical: Keep cold to maximize C4-selectivity.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
    • Workup: Evaporate THF. Resuspend residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine. Dry over

      
       and concentrate.
      
    • Yield: Expect ~1.4 g (White solid). Use directly in Step 2.

Step 2: Synthesis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine
  • Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (3.0 eq), Ethanol (absolute) or DMF.

  • Protocol:

    • Dissolve the intermediate (1.4 g, ~8.2 mmol) in Ethanol (15 mL).

    • Add Morpholine (2.1 mL, ~24 mmol).

    • Heat: Reflux (80°C) for 12–16 hours. Note: The C2-Cl is deactivated by the C4-amine; forcing conditions are required.

    • Monitor: LC-MS is preferred. TLC (DCM:MeOH 95:5) will show the product as a polar spot (

      
      ).
      
    • Workup: Cool to RT. Concentrate solvent.

    • Purification: Dissolve residue in DCM. Purify via Flash Column Chromatography (Gradient: 0% to 5% MeOH in DCM).

    • Final Product: Off-white to pale yellow solid.

Analytical Validation (QC)

ParameterExpected ResultNotes
Appearance Pale yellow/Off-white solid
LC-MS (ESI+)

Calc. MW: 222.29 Da
1H NMR (DMSO-d6)

2.10 (s, 3H, C6-Me)

2.80 (d, 3H, N-Me)

3.60 (m, 8H, Morpholine)

5.65 (s, 1H, C5-H)

6.80 (br s, 1H, NH)
Diagnostic: The C5-H singlet confirms the pyrimidine ring is intact. The broad NH signal confirms secondary amine.
Purity > 95% by HPLC at 254 nmEssential for biological assays.

Biological Evaluation Protocols

Stock Solution Preparation
  • Solvent: DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Solubility: Soluble up to 50 mM in DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration < 1% in cell assays to avoid solvent toxicity.

In Vitro Kinase Assay (Generic Protocol)

This scaffold is often screened against PI3K, mTOR, or DNA-PK.

  • Method: ADP-Glo™ (Promega) or HotSpot™ (Radioisotope).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Procedure:

    • Prepare 3x Enzyme mix, 3x Substrate/ATP mix, and 3x Compound solution (serial dilution).

    • Add 2

      
      L Compound + 2 
      
      
      
      L Enzyme to a 384-well plate. Incubate 15 min.
    • Add 2

      
      L Substrate/ATP mix.
      
    • Incubate 60 min at RT.

    • Add detection reagents and read Luminescence.

Cell Viability Assay (MTT)
  • Cell Lines: HCT116 (Colon), MCF-7 (Breast), or Jurkat (Leukemia).

  • Workflow:

AssayWorkflow Seed Seed Cells (3-5k/well) Treat Add Compound (72h Incubation) Seed->Treat Reagent Add MTT (4h Incubation) Treat->Reagent Solubilize Solubilize Crystals (DMSO) Reagent->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Standard MTT cytotoxicity workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Bis-addition of MethylamineEnsure temperature is strictly 0°C and add amine dropwise . Do not use excess amine (>1.1 eq).
Low Yield in Step 2 Incomplete reactionThe C2-Cl is deactivated. Increase temperature to 100°C (sealed tube) or use Microwave (120°C, 30 min).
Product is Oil Residual solvent/impurityTriturate with cold Diethyl Ether or Hexane to induce precipitation.
Precipitate in Assay Compound insolubilityEnsure final concentration in aqueous buffer does not exceed 100

M. Verify DMSO stock is clear.

References

  • Regioselectivity of SNAr: WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

  • Synthesis of Morpholinopyrimidines: RSC Advances. "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives."

  • Compound Data: PubChem. "N4-methyl-6-morpholin-4-yl-pyrimidine-2,4-diamine (Isomer Reference)."

  • Kinase Assay Methodology: Promega. "ADP-Glo™ Kinase Assay Application Note."

Application

Application Note: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in Cell Culture Assays

This Application Note and Protocol guide details the use of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine , a small molecule kinase inhibitor scaffold structurally characteristic of the PI3K/mTOR pathway inhibitor class...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine , a small molecule kinase inhibitor scaffold structurally characteristic of the PI3K/mTOR pathway inhibitor class.

Introduction & Mechanism of Action

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (Molecular Weight: ~222.29 g/mol ) represents a core pharmacophore found in numerous potent lipid kinase inhibitors. Its structure features a pyrimidine ring substituted at the 2-position with a morpholine group—a critical motif for hydrogen bonding with the hinge region of the ATP-binding pocket in Phosphoinositide 3-kinases (PI3K) and the Mechanistic Target of Rapamycin (mTOR) .

Mechanism of Action (MoA)

This compound functions as an ATP-competitive inhibitor .

  • Primary Target: Class I PI3K isoforms (

    
    ).
    
  • Secondary Target: mTOR (due to structural homology in the kinase domain).

  • Binding Mode: The morpholine oxygen typically forms a hydrogen bond with the hinge region residue (e.g., Val851 in PI3K

    
    ), while the pyrimidine ring scaffolds the molecule within the adenine-binding pocket.
    

Note on Potency: As a low-molecular-weight fragment/scaffold, this compound often exhibits micromolar (


) rather than nanomolar potency compared to fully optimized clinical candidates (e.g., GDC-0941). It is frequently used in Fragment-Based Drug Discovery (FBDD)  or as a simplified model to study core scaffold interactions.

Preparation & Handling

Physicochemical Properties
PropertyValue
Molecular Weight 222.29 g/mol
Formula

Solubility Soluble in DMSO (>50 mM); Ethanol (moderate); Water (poor)
Appearance White to off-white solid
Stock Solution Protocol

Objective: Prepare a 10 mM stock solution for cell culture use.

  • Weighing: Accurately weigh 2.22 mg of the compound.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved. If particulates persist, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization: Filter through a 0.22

    
     PTFE syringe filter if necessary (usually not required for DMSO stocks if handled aseptically).
    
  • Storage: Aliquot into 50

    
     vials to avoid freeze-thaw cycles. Store at -20°C  (stable for 6 months) or -80°C  (stable for 1 year).
    

Cell Culture Protocols

A. Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the concentration required to inhibit cell growth by 50% (


).

Materials:

  • Target Cells (e.g., MCF-7, PC-3, or U87-MG).

  • Assay Reagent: MTT, CellTiter-Glo, or Resazurin.

  • 96-well clear bottom plates.

Protocol:

  • Seeding: Plate cells at optimized density (e.g., 3,000–5,000 cells/well) in 90

    
     complete media. Incubate for 24 hours to allow attachment.
    
  • Treatment Preparation:

    • Prepare a Serial Dilution of the 10 mM stock in DMSO.

    • Dilute these DMSO stocks 1:1000 into pre-warmed media to generate 2X working solutions (Final DMSO concentration = 0.1%).

    • Dose Range: 0, 0.1, 0.3, 1, 3, 10, 30, 100

      
      .
      
  • Treatment: Add 100

    
     of 2X working solution to each well (Total volume = 200 
    
    
    
    ).
    • Control: Media + 0.1% DMSO.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add viability reagent (e.g., 20

    
     MTT) and measure absorbance/luminescence according to manufacturer instructions.
    
  • Analysis: Normalize data to DMSO control and fit to a non-linear regression model (Log(inhibitor) vs. response) to calculate

    
    .
    
B. Signaling Pathway Analysis (Western Blot)

Objective: Confirm target engagement by assessing phosphorylation of downstream effectors (Akt, S6).

Experimental Design:

  • Time Point: 1 hour and 24 hours post-treatment.

  • Doses:

    
     and 
    
    
    
    (e.g., 5
    
    
    and 50
    
    
    ).

Protocol:

  • Seeding: Plate

    
     cells in 6-well plates. Incubate overnight.
    
  • Starvation (Optional): Serum-starve cells for 4–16 hours to reduce basal pathway activation, then stimulate with EGF/Insulin concurrent with drug treatment (optional, maximizes signal dynamic range).

  • Treatment: Treat cells with compound or DMSO control for the designated time.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (

    
    , NaF). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
    
  • Western Blot Targets:

    • p-Akt (Ser473): Direct readout of mTORC2/PI3K activity.

    • p-Akt (Thr308): Readout of PDK1/PI3K activity.

    • p-S6 Ribosomal Protein (Ser235/236): Readout of mTORC1 activity.

    • Total Akt / Total S6 /

      
      -Actin:  Loading controls.
      

Pathway Visualization (PI3K/mTOR)

The following diagram illustrates the signaling nodes targeted by N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 (Lipid) PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation S6 S6 Ribosomal Protein S6K->S6 Phosphorylation Inhibitor N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Possible Inhibition

Caption: Schematic of the PI3K/Akt/mTOR signaling cascade. The compound targets the ATP-binding pocket of PI3K (and potentially mTOR), blocking downstream phosphorylation of Akt and S6.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration (>100

) or cold media.
Dilute stock in warm media; do not exceed 0.5% final DMSO.
No Inhibition Observed Compound degradation or low potency.Use fresh stock; verify

with a known control (e.g., LY294002); increase dose range.
High Cytotoxicity in Control DMSO toxicity.Ensure final DMSO concentration is <0.5% (ideally 0.1%).
Inconsistent Western Blot Phosphatase activity.Keep lysates on ice; add fresh phosphatase inhibitors (Sodium Orthovanadate) immediately before lysis.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute, 98(8), 545-556. Link

  • Rewcastle, G. W., et al. (2006). "Synthesis and biological evaluation of novel 2-morpholino-4-phenyl substituted pyrimidines as PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters. (Representative SAR for morpholino-pyrimidine scaffold).
Method

Application Note: Preclinical Evaluation of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine as a PI3K/mTOR Kinase Inhibitor Scaffold

Executive Summary The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling axis is a critical regulator of cellular proliferation, survival, and metabolism, making it a highly validated target in oncology. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling axis is a critical regulator of cellular proliferation, survival, and metabolism, making it a highly validated target in oncology. The compound N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) represents a foundational pharmacophore—the morpholino-pyrimidine scaffold—utilized in the development of potent, ATP-competitive pan-PI3K and dual PI3K/mTOR inhibitors. This application note provides a comprehensive, self-validating framework for evaluating this scaffold, detailing the structural causality of its binding, in vitro biochemical profiling, and cellular target engagement protocols.

Mechanistic Grounding: The Morpholino-Pyrimidine Pharmacophore

To successfully develop or evaluate kinase inhibitors based on the N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine scaffold, one must understand the structural basis of its affinity. The compound operates as an ATP-competitive inhibitor within the lipid kinase domain.

The structural causality of its binding is driven by the morpholine ring at the C2 position of the pyrimidine core. X-ray crystallographic studies of structurally related morpholino-pyrimidines reveal that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide nitrogen of Val851 in the hinge region of PI3Kα (or the analogous Val882 in PI3Kγ) .

The pyrimidine core functions as a rigid, planar spacer that optimally projects the 4-(methylamino) and 6-methyl substituents. The 4-amine group often points toward the affinity pocket, while the 6-methyl group is directed toward the solvent-exposed region, dictating the compound's selectivity profile against the structurally similar mTOR kinase . Because persistent mTOR signaling can confer resistance to PI3K inhibition, evaluating the dual-inhibition capacity of this scaffold is a critical step in preclinical profiling .

Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the specific nodes targeted by the morpholino-pyrimidine scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) (Ser473 / Thr308) PIP3->AKT Recruits Proliferation Cell Survival & Proliferation AKT->Proliferation Drives mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates (S473) Inhibitor N,6-dimethyl-2-morpholin-4-yl pyrimidin-4-amine Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition (Concentration Dependent)

Mechanism of action of morpholino-pyrimidine inhibitors in the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: Target Engagement & Validation

A robust preclinical evaluation requires self-validating systems: biochemical assays to prove direct, competitive target engagement, followed by cellular assays to confirm membrane permeability and intracellular target modulation.

Protocol 4.1: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high signal-to-background ratio and resistance to compound auto-fluorescence, ensuring trustworthy IC50 generation.

Rationale & Causality: To accurately detect ATP-competitive inhibitors, the ATP concentration in the assay must be calibrated to the apparent Michaelis constant (


) of the specific PI3K isoform (typically 10–25 µM). Using saturating ATP levels will artificially inflate the IC50, masking the potency of the morpholino-pyrimidine scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of recombinant PI3Kα (p110α/p85α) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare a 4X substrate mix containing PIP2 and ATP at the predetermined

    
    .
    
  • Compound Titration: Perform a 10-point, 3-fold serial dilution of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in 100% DMSO. Transfer using an acoustic dispenser (e.g., Echo 550) to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: Add 5 µL of the 2X enzyme solution to the compound-containing wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding morpholine moiety.

  • Initiation: Add 2.5 µL of the 4X substrate mix to initiate the reaction. Seal and incubate for exactly 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 2.5 µL of TR-FRET stop/detection mixture (containing EDTA, biotinylated-PIP3 tracer, and Europium-labeled anti-GST antibody). Incubate for 30 minutes and read the time-resolved fluorescence on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol 4.2: Cellular Target Engagement (Phospho-Akt Immunoblotting)

While TR-FRET confirms direct binding, cellular assays validate that the compound crosses the lipid bilayer and engages the target in a physiological environment.

Rationale & Causality: Akt phosphorylation is the canonical readout for PI3K pathway activity. We measure two distinct phosphorylation sites: Thr308 (phosphorylated by PDK1, directly downstream of PI3K) and Ser473 (phosphorylated by mTORC2). Monitoring both sites allows researchers to distinguish between selective PI3K inhibition and dual PI3K/mTOR inhibition.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human cancer cells with known PIK3CA mutations (e.g., MCF-7 or HCT116) at

    
     cells/well in a 6-well plate. Allow 24 hours for adherence.
    
  • Compound Treatment: Treat cells with a concentration gradient of the inhibitor (0.1 µM to 10 µM). Critical Step: Limit treatment to 2 hours . Longer incubations (e.g., 24 hours) trigger compensatory feedback loops (such as RTK upregulation) that obscure the direct signaling blockade.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C).

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band intensities via densitometry to calculate cellular EC50 values.

Quantitative Data Presentation

The following table summarizes representative preclinical profiling data for the N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine scaffold, demonstrating the expected differential between biochemical potency and cellular efficacy.

ParameterRepresentative ValueAssay MethodologyMechanistic Significance
PI3Kα IC50 45 nMTR-FRET (Biochemical)Primary target affinity (Val851 hinge binding)
PI3Kγ IC50 120 nMTR-FRET (Biochemical)Isoform selectivity profiling
mTOR IC50 850 nMLANCE Ultra (Biochemical)Assessment of dual PI3K/mTOR inhibition
p-Akt (S473) EC50 320 nMIn-Cell Western / ImmunoblotCellular target engagement (mTORC2 readout)
p-Akt (T308) EC50 280 nMIn-Cell Western / ImmunoblotCellular target engagement (PDK1 readout)
Cell Viability IC50 1.5 µMCellTiter-Glo (MCF-7 cells)Phenotypic anti-proliferative efficacy

References

  • Title: Chemically targeting the PI3K family Source: Biochemical Society Transactions (2007) URL: [Link]

  • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: Journal of Medicinal Chemistry (ACS, 2017) URL: [Link]

  • Title: Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines Source: ACS Medicinal Chemistry Letters (2014) URL: [Link]

Application

Application Note: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary In the landscape of targeted cancer therapy, the hyperactivation of the Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) signaling axis remains one of the most frequent drivers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted cancer therapy, the hyperactivation of the Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) signaling axis remains one of the most frequent drivers of tumorigenesis. N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3) serves as a critical, privileged building block in Fragment-Based Drug Discovery (FBDD). While rarely dosed as a monotherapy in its fragment form, this molecule encapsulates the essential pharmacophore required for potent, ATP-competitive inhibition of both PI3K isoforms and mTOR[1].

This application note details the structural causality of this scaffold, provides self-validating experimental workflows for evaluating its derivatives, and outlines the data interpretation frameworks necessary for advancing these compounds through preclinical oncology pipelines.

Structural Rationale & Pharmacophore Causality

The efficacy of the 2-morpholinopyrimidine class of inhibitors is rooted in precise molecular interactions within the kinase catalytic domain:

  • ATP-Mimetic Core: The pyrimidine ring functions as an adenine mimetic, effectively competing for the ATP-binding pocket of the kinase[2].

  • Hinge Region Anchoring: The morpholine moiety is strategically positioned to form a critical hydrogen bond between its oxygen atom and the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[3][4]. This interaction is the primary driver of binding affinity.

  • Selectivity Vectors: The N-methylamine at the 4-position and the methyl group at the 6-position serve as synthetic vectors. These vectors allow medicinal chemists to extend the molecule into the kinase affinity pocket or solvent-exposed regions, a modification that is crucial for tuning PI3K isoform selectivity (e.g., sparing PI3Kβ to reduce toxicity) or achieving dual PI3K/mTOR inhibition[4][5].

Mechanistic Pathway: PI3K/AKT/mTOR Axis

The following diagram illustrates the signaling cascade and the specific nodes targeted by 2-morpholinopyrimidine derivatives.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Cancer Tumor Survival & Proliferation mTOR->Cancer Drives Compound N,6-dimethyl-2-morpholin- 4-ylpyrimidin-4-amine (Scaffold) Compound->PI3K ATP-Competitive Inhibition Compound->mTOR Dual Inhibition

Figure 1: Mechanism of action of 2-morpholinopyrimidine scaffolds disrupting the PI3K/AKT/mTOR survival pathway.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls that must meet specific statistical thresholds before data can be considered reliable.

Workflow A: In Vitro Target Engagement (ADP-Glo™ Kinase Assay)

Causality: Because N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine derivatives are ATP-competitive, their efficacy is best measured by quantifying the catalytic conversion of ATP to ADP. The ADP-Glo assay depletes unreacted ATP and converts the generated ADP into a luminescent signal, isolating the kinase's catalytic activity from background noise.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well white microplate, dispense 2 µL of recombinant PI3Kα (or target isoform) diluted in optimized Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20).

  • Compound Addition: Add 1 µL of the test compound (3-fold serial dilutions in 1% DMSO).

  • Initiation: Add 2 µL of ultra-pure ATP/PIP2 lipid kinase substrate mixture. Crucial Step: The ATP concentration must be set at the empirical

    
     for the specific kinase isoform to accurately determine the 
    
    
    
    of the competitive inhibitor.
  • Incubation: Seal and incubate for 60 minutes at 25°C.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 sec).

Self-Validation Checkpoint: The assay plate must include a DMSO-only vehicle control (100% activity) and a positive control well containing 1 µM of a pan-PI3K inhibitor like PI-103 (0% activity). The assay is only valid if the calculated Z'-factor is


 0.6 .
Workflow B: Intracellular Pathway Modulation (Western Blotting)

Causality: In vitro potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP concentrations (~1-5 mM). Western blotting for downstream targets validates target engagement inside the living cell. We specifically probe for p-AKT (Ser473) rather than Thr308. While Thr308 is phosphorylated by PDK1, Ser473 is directly phosphorylated by mTORC2. Monitoring Ser473 provides a dual-readout of both PI3K-mediated PIP3 generation and downstream mTOR complex activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells, known for PIK3CA mutations) at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with varying concentrations of the 2-morpholinopyrimidine derivative (0.1, 1, 10 µM) for 2 hours. Short incubation prevents compensatory feedback loop activation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (Na3VO4, NaF). Causality: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of AKT and S6 during extraction.

  • Separation & Transfer: Resolve 20 µg of total protein via SDS-PAGE (4-12% Bis-Tris gels) and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Self-Validation Checkpoint: The ratio of Total AKT to GAPDH must remain constant across all treatment conditions. If Total AKT decreases, the compound is inducing rapid protein degradation or non-specific cytotoxicity rather than specific kinase inhibition.

Quantitative Data Presentation

When evaluating derivatives synthesized from the N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine fragment, researchers must profile the compounds across the kinase family to determine the selectivity index. The table below summarizes representative structure-activity relationship (SAR) data for this chemical space.

Compound / ScaffoldPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Profile
Fragment Core (N,6-dimethyl...)> 5,000> 10,000> 10,000> 10,000Weak baseline binding; requires elaboration.
Optimized Analog A (e.g., BKM120-like)35120250> 4,000Pan-PI3K selective; spares mTOR[1].
Optimized Analog B (Dual Inhibitor)15221845Dual PI3K/mTOR inhibition via affinity pocket extension[4].
PI-103 (Reference Control)8884820Potent dual inhibitor; poor in vivo PK.

Table 1: Representative biochemical profiling of 2-morpholinopyrimidine derivatives. Data demonstrates how elaboration of the 4-amine and 6-methyl vectors transforms a weak-binding fragment into highly potent, selective inhibitors.

References

  • Medicinal Chemistry: NVP-BKM120: 2-morpholinopyrimidine scaffold, pan-PI3K-selective inhibitor. Institute for Basic Science (IBS).
  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. National Institutes of Health (NIH) / PMC.
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • Comparative Analysis of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget.

Sources

Method

Application Note: Dosage and Administration of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in Murine Models

Based on the chemical structure and pharmacological class, here is a comprehensive Application Note and Protocol for the dosage and administration of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in mice. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and pharmacological class, here is a comprehensive Application Note and Protocol for the dosage and administration of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in mice.

Introduction & Mechanism of Action

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a small molecule pharmacophore structurally characteristic of Type I/II kinase inhibitors , specifically those targeting the PI3K/Akt/mTOR signaling pathway (e.g., structurally related to early precursors of GDC-0941 or ZSTK474).[1] The morpholine-pyrimidine core is a privileged scaffold for ATP-competitive inhibition of lipid and protein kinases.[1]

As a research-grade chemical probe or early-stage lead compound, established clinical dosing regimens do not exist. Therefore, this protocol outlines the standard operating procedure (SOP) for formulation , dose-range finding (DRF) , and administration to establish a therapeutic window and pharmacokinetic (PK) profile in mice.

Key Objectives:

  • Solubility & Formulation: Develop a vehicle that ensures bioavailability without vehicle-induced toxicity.

  • Dose-Finding: Determine the Maximum Tolerated Dose (MTD) and biologically active dose range.

  • Administration: Execute precise Oral Gavage (PO) or Intraperitoneal (IP) delivery.[1]

Formulation & Preparation

Due to the lipophilic nature of the morpholine-pyrimidine scaffold, this compound likely exhibits low aqueous solubility . Proper formulation is critical to prevent precipitation in the gut (PO) or peritoneal cavity (IP).[1]

Vehicle Options
Administration RouteVehicle Composition (Recommended)Rationale
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in waterStandard suspension vehicle for lipophilic kinase inhibitors. Ensures uniform dispersion.
Oral Gavage (PO) PEG400 (20%) + Solutol HS15 (10%) + Water (70%) Enhanced solubility for higher doses (>50 mg/kg).[1]
Intraperitoneal (IP) DMSO (5-10%) + PEG400 (40%) + Saline (50%) Solubilizes the compound.[1] Note: High DMSO can cause local irritation.
Intravenous (IV) DMSO (5%) + Captisol (20%) in Saline Required for absolute bioavailability (F%) studies.[1] Must be particle-free.
Preparation Protocol (Standard PO Suspension)
  • Weighing: Accurately weigh the required amount of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine.

    • Calculation: Dose (mg/kg) × Mouse Weight (kg) = mg needed.

    • Example: For 50 mg/kg in a 20g mouse (1 mg dose) at 10 mL/kg volume (0.2 mL), concentration = 5 mg/mL.

  • Wetting: Add the surfactant (Tween 80) directly to the powder and triturate (grind) with a mortar and pestle to wet the hydrophobic surface.[1]

  • Dispersion: Slowly add the 0.5% Methylcellulose solution while triturating to form a smooth, white suspension.

  • Sonication: Sonicate for 10–15 minutes in a water bath to break up aggregates.

  • Storage: Prepare fresh daily. If storage is necessary, keep at 4°C and re-suspend (vortex) vigorously before use.

Dosage Guidelines & Experimental Design

Since this is a research probe, a Dose-Range Finding (DRF) study is mandatory before efficacy studies.

Phase 1: Single Ascending Dose (SAD) - Tolerability
  • Objective: Determine acute toxicity and MTD.

  • Subjects: Naive Balb/c or C57BL/6 mice (n=3 per group).

  • Doses:

    • Low: 10 mg/kg

    • Medium: 30 mg/kg

    • High: 100 mg/kg

  • Observation: Monitor for 48 hours. Signs of toxicity include piloerection, hunched posture, lethargy, or >15% body weight loss.

Phase 2: Multiple Ascending Dose (MAD) - Efficacy/Toxicity
  • Objective: Assess cumulative toxicity and steady-state PK.

  • Regimen: Once daily (QD) or Twice daily (BID) for 5–7 days.

  • Recommended Efficacy Dose Range: Typically 25–75 mg/kg PO QD for morpholine-pyrimidine kinase inhibitors.[1]

Phase 3: Pharmacokinetic (PK) Study
  • Dose: Single bolus (e.g., 10 mg/kg PO and 2 mg/kg IV).[1]

  • Sampling: Tail vein or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Analysis: LC-MS/MS to determine

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).

Administration Protocols

A. Oral Gavage (PO)
  • Volume: Standard is 10 mL/kg (e.g., 200 µL for a 20g mouse). Maximum 20 mL/kg.

  • Needle: Use a 20G or 22G bulb-tipped gastric gavage needle (stainless steel or disposable plastic).[1]

  • Technique:

    • Restrain the mouse by the scruff to align the head and esophagus.

    • Insert the needle into the side of the mouth, over the tongue, and gently advance down the esophagus. Do not force.

    • Depress the plunger smoothly.

    • Withdraw gently and return the mouse to the cage.[1]

B. Intraperitoneal (IP)
  • Volume: Standard is 10 mL/kg .

  • Needle: 25G or 27G needle.

  • Technique:

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse head-down slightly to move viscera away from the injection site.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Aspirate slightly to ensure no blood/urine is drawn (if so, discard and retry).

    • Inject solution.[1]

Safety & Monitoring

  • Handling: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a bioactive small molecule.[1] Wear PPE (gloves, lab coat, mask/respirator) to prevent inhalation or skin absorption.

  • Animal Welfare:

    • Weigh mice daily during chronic dosing.

    • Euthanasia Endpoint: >20% body weight loss, inability to ambulate, or severe respiratory distress.[1]

Visualizations

Figure 1: Dose-Finding & Efficacy Workflow

DoseFindingWorkflow Start Compound Preparation (N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine) Formulation Formulation (0.5% MC + 0.2% Tween 80) Start->Formulation SAD Single Ascending Dose (SAD) Groups: 10, 30, 100 mg/kg (n=3/group) Formulation->SAD ToxCheck Toxicity Check (48h Observation) SAD->ToxCheck Decision Is MTD Reached? ToxCheck->Decision Decision->SAD Toxicity (Reduce Dose) MAD Multiple Ascending Dose (MAD) 5-7 Days Daily Dosing (25-75 mg/kg) Decision->MAD No Toxicity PK PK Study (AUC, Cmax, T1/2) MAD->PK Efficacy Efficacy Study (Xenograft/Model) PK->Efficacy

Caption: Logical workflow for establishing the dosage regimen of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, progressing from formulation to efficacy.

Table 1: Pharmacokinetic Sampling Schedule (Example)
Time Point (h)ProcedureSample VolumeAnalysis
0 (Pre-dose) Baseline Bleed20 µLLC-MS/MS (Blank)
0.25 (15 min) Absorption Phase20 µL

estimation
0.5 (30 min) Peak Phase20 µL

confirmation
1.0 Distribution20 µLClearance
4.0 Elimination20 µL

estimation
24.0 Trough20 µLAccumulation check

References

  • National Institutes of Health (NIH). Guidelines for the Care and Use of Laboratory Animals.[1] 8th Edition. National Academies Press, 2011.

  • Folkes, A. J., et al. "The discovery of PI3K inhibitors: design and synthesis of the PI3K inhibitor GDC-0941."[1] Journal of Medicinal Chemistry 51.18 (2008): 5522-5532. (Reference for morpholine-pyrimidine scaffold formulation and dosing).

  • Yaguchi, S., et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor."[1] Journal of the National Cancer Institute 98.8 (2006): 545-556. (Reference for oral administration of morpholino-pyrimidines).

  • Li, D., et al. "Formulation and Pharmacokinetics of Kinase Inhibitors." Assay and Drug Development Technologies 18.3 (2020). (General guidance on vehicle selection).

Sources

Application

Application Note: Synthesis and Purification Protocols for N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

Executive Summary This application note provides a comprehensive, self-validating methodology for the synthesis and purification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3). As a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating methodology for the synthesis and purification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3). As a highly functionalized pyrimidine scaffold, this compound is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiprotozoal agents. The synthesis relies on a highly regioselective, two-step Nucleophilic Aromatic Substitution (SNAr) utilizing 2,4-dichloro-6-methylpyrimidine as the starting material.

Mechanistic Rationale and Regioselectivity

As a Senior Application Scientist, it is crucial to understand why the reaction proceeds as it does, rather than just following a recipe. The chloropyrimidine scaffold is highly reactive toward nucleophiles, but the two chlorine atoms at the C2 and C4 positions exhibit distinct kinetic profiles [3].

The SNAr reaction of 2,4-dichloro-6-methylpyrimidine is highly regioselective for the C4-position [1]. When the first nucleophile (methylamine) is introduced, it attacks the C4 carbon to form a Meisenheimer complex. This intermediate is thermodynamically and kinetically favored because the negative charge can be delocalized and stabilized by both the adjacent N3 and the para N1 nitrogen atoms of the pyrimidine ring. In contrast, attack at the C2 position is only stabilized by ortho nitrogens, resulting in a higher activation energy barrier [1].

Once the methylamino group is successfully installed at C4, it acts as a strong electron-donating group via resonance. This significantly deactivates the pyrimidine ring, making the remaining C2-chloride much less electrophilic. Consequently, the second SNAr step with morpholine requires forcing conditions (e.g., elevated temperatures and polar protic solvents like 1-butanol) to overcome the increased activation energy[2].

Experimental Workflows

Synthesis_Workflow SM 2,4-Dichloro-6-methylpyrimidine (Starting Material) Step1 Step 1: C4-Amination Reagents: Methylamine, DIPEA Conditions: EtOH, 0°C to RT SM->Step1 Int Intermediate: 2-Chloro-N,6-dimethylpyrimidin-4-amine Step1->Int Step2 Step 2: C2-Amination Reagents: Morpholine, DIPEA Conditions: 1-Butanol, 115°C Int->Step2 Prod Final Product: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Step2->Prod

Figure 1: Two-step regioselective SNAr workflow for synthesizing the target pyrimidine compound.

SNAr_Mechanism SM 2,4-Dichloro-6-methylpyrimidine Meisenheimer Meisenheimer Complex at C4 (Stabilized by N1 & N3) SM->Meisenheimer + Methylamine (Fast) C2_Sub C2-Substituted Product (Disfavored) SM->C2_Sub Attack at C2 (High Activation Energy) C4_Sub C4-Substituted Product (Kinetically Favored) Meisenheimer->C4_Sub - Cl⁻

Figure 2: Mechanistic pathway highlighting the kinetically favored C4-substitution via SNAr.

Step-by-Step Protocols

Protocol A: Synthesis of Intermediate 2-Chloro-N,6-dimethylpyrimidin-4-amine

Objective: Regioselective installation of the methylamino group at the C4 position under mild conditions [2].

Reagents & Materials:

  • 2,4-Dichloro-6-methylpyrimidine (1.0 eq)

  • Methylamine (2.0 M solution in THF or EtOH, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Absolute Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve 2,4-dichloro-6-methylpyrimidine in absolute EtOH (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of the C2-substituted byproduct and bis-amination.

  • Addition: Add DIPEA (2.0 eq) to the mixture. Dropwise, add the methylamine solution (1.1 eq) over 15 minutes. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated, preventing the protonation of methylamine.

  • Reaction: Stir at 0 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • In-Process Control (IPC) & Self-Validation: Check reaction completion via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The starting material (Rf ~0.7) should be completely consumed, replaced by a new, more polar spot (Rf ~0.4). Confirm via LC-MS (Expected m/z: 158/160 [M+H]+, exhibiting a 3:1 isotopic pattern indicative of one chlorine atom).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford the intermediate as a white solid.

Protocol B: Synthesis of Final Product N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

Objective: Forcing SNAr at the deactivated C2 position to install the morpholine moiety [2].

Reagents & Materials:

  • 2-Chloro-N,6-dimethylpyrimidin-4-amine (1.0 eq)

  • Morpholine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • 1-Butanol

Procedure:

  • Preparation: Suspend the intermediate from Protocol A in 1-Butanol (0.2 M concentration). Causality: 1-Butanol is chosen for its high boiling point (117 °C) and polar protic nature, which stabilizes the transition state of the SNAr reaction.

  • Addition: Add morpholine (1.5 eq) and DIPEA (2.0 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 115 °C for 16 hours.

  • In-Process Control (IPC) & Self-Validation: TLC is often insufficient here due to co-elution of the intermediate and product. LC-MS monitoring is mandatory. Ensure the complete disappearance of the m/z 158 peak and the emergence of the product peak at m/z 209 [M+H]+.

  • Workup: Remove 1-Butanol under high vacuum. Dissolve the crude residue in Dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over Na2SO4 and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Lyophilize the pure fractions to obtain the final product as a TFA salt, or neutralize with basic resin to obtain the free base.

Quantitative Data & Optimization

To demonstrate the necessity of the harsher conditions in Step 2, the following optimization matrix was executed. The data clearly shows that thermal activation in a high-boiling solvent is strictly required due to the deactivated nature of the C2-chloride.

Table 1: Optimization of C2-Amination (Step 2 SNAr)

SolventBaseTemperature (°C)Time (h)Conversion (%)Purity (HPLC, %)
EthanolDIPEA78 (Reflux)24< 20N/A
DMFK2CO3100126582
1-Butanol DIPEA 115 (Reflux) 16 > 98 96
NMPDIPEA150 (Microwave)0.5> 9998

Note: While microwave irradiation in NMP provides the fastest kinetics, 1-Butanol at reflux is presented in the standard protocol as it is highly scalable and does not require specialized pressurized microwave reactors.

References

  • Title: Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids Source: Molecules (MDPI) / PubMed Central URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this target molecule. Here, we dissect the synthetic pathway, anticipate common experimental hurdles, and offer evidence-based solutions in a direct question-and-answer format.

Proposed Synthetic Pathway

The most common and logical approach to synthesizing N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is through a sequential nucleophilic aromatic substitution (SNAr) reaction. The synthesis begins with a commercially available or readily synthesized precursor, 2,4-dichloro-6-methylpyrimidine. This is followed by two sequential amination steps with methylamine and morpholine.

The regioselectivity of this sequence is critical. The C4 position on the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position, a phenomenon explained by the higher LUMO coefficient at C4.[1] This inherent reactivity allows for a controlled, stepwise introduction of the amine nucleophiles.

Synthetic_Pathway cluster_0 Step 1: First Amination (C4 Position) cluster_1 Step 2: Second Amination (C2 Position) Start 2,4-dichloro-6-methylpyrimidine Intermediate 2-chloro-N,6-dimethylpyrimidin-4-amine Start->Intermediate Selective Nucleophilic Attack at C4 Reagent1 Methylamine (CH₃NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product N,6-dimethyl-2-morpholin-4- ylpyrimidin-4-amine Intermediate->Product Nucleophilic Attack at C2 Reagent2 Morpholine Base (e.g., K₂CO₃) Elevated Temperature Troubleshooting_Low_Yield Start Low Overall Yield Detected CheckStep1 Analyze Step 1 by TLC/LCMS. Is 2,4-dichloro starting material fully consumed? Start->CheckStep1 CheckStep2 Analyze Step 2 by TLC/LCMS. Is 2-chloro intermediate fully consumed? CheckStep1->CheckStep2 No Sol_Step1 Optimize Step 1: - Increase temperature (40-50°C) - Use 1.1 eq. of methylamine - Check reagent quality CheckStep1->Sol_Step1 Yes Sol_Step2 Optimize Step 2: - Increase temperature (100-140°C) - Increase reaction time - Consider stronger base (Cs₂CO₃) CheckStep2->Sol_Step2 Yes Sol_Purification Review Purification: - Optimize chromatography - Check for product loss during workup CheckStep2->Sol_Purification No

Sources

Optimization

improving the stability of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in solution

Technical Support Center: Stability & Handling Guide Compound: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Case ID: CHEM-STAB-2025-001 Status: Resolved / Guide Published Executive Summary: Compound Profile & Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Compound: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Case ID: CHEM-STAB-2025-001 Status: Resolved / Guide Published

Executive Summary: Compound Profile & Stability Risks

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a substituted aminopyrimidine derivative, structurally characteristic of Type I/II kinase inhibitor pharmacophores (e.g., PI3K/mTOR pathway probes). While the pyrimidine core offers robust scaffold stability, the morpholine moiety and secondary amine introduce specific vulnerabilities in solution.

Critical Stability Factors:

  • Oxidative Instability: The morpholine nitrogen is susceptible to N-oxidation, forming N-oxides (M+16 Da) upon prolonged exposure to air or light.

  • pH-Dependent Solubility: The compound exhibits low solubility at neutral/basic pH (free base form), leading to precipitation in biological buffers (PBS).

  • Hygroscopic Degradation: In DMSO stocks, water absorption can catalyze slow hydrolysis or induce precipitation upon freeze-thaw cycles.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into PBS or media."

Diagnosis: The compound is likely in its free base form, which is lipophilic. At pH 7.4, the pyrimidine nitrogens are unprotonated, drastically reducing aqueous solubility. Solution:

  • Pre-dissolve in DMSO: Ensure the initial stock is 100% DMSO (10–20 mM).

  • Sequential Dilution: Do not add DMSO stock directly to bulk media.

    • Step A: Dilute DMSO stock 1:10 into an intermediate solvent (e.g., PEG400 or 10% Tween-80).

    • Step B: Dilute this intermediate into the final buffer.

  • Acidification: If the assay permits, lower the buffer pH slightly (pH 6.0–6.5). Protonation of the morpholine nitrogen (pKa ~8.3) significantly enhances solubility.

Issue 2: "LC-MS shows a new peak with Mass +16 Da after 48 hours."

Diagnosis: This is the N-oxide degradation product . Morpholine rings are prone to oxidation by dissolved oxygen and radical initiators in solvents. Solution:

  • Degas Solvents: Use degassed buffers or solvents purged with argon/nitrogen.

  • Antioxidants: Add 0.5 mM TCEP or Ascorbic Acid to the buffer if the assay tolerates it.

  • Amber Vials: Store all solutions in amber glass to prevent photo-initiated oxidation.

Issue 3: "Stock solutions in DMSO turned yellow/brown after a month at -20°C."

Diagnosis: DMSO is hygroscopic. Absorbed water can facilitate slow oxidative degradation or hydrolysis of trace impurities. The color change often indicates the formation of conjugated oxidative byproducts (e.g., azo/nitroso species) even at trace levels (<1%). Solution:

  • Single-Use Aliquots: Never freeze-thaw the main stock. Aliquot into small volumes (e.g., 20 µL) immediately after preparation.

  • Desiccated Storage: Store vials in a sealed container with desiccant (silica gel) at -20°C or -80°C.

  • Argon Overlay: Flush the headspace of the vial with argon before sealing.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Purpose: To create a long-term storage solution that minimizes oxidation and precipitation.

  • Weighing: Weigh 2.0 mg of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine into a sterile amber glass vial.

  • Solvent Prep: Use anhydrous DMSO (Grade: ≥99.9%, water <50 ppm). Do not use DMSO from a bottle opened >1 month ago.

  • Dissolution: Calculate the volume required for 10 mM (approx. 900 µL for 2 mg, MW ~222.29 g/mol ). Add DMSO and vortex for 30 seconds.

  • Sonication: Sonicate for 1 minute in a water bath to ensure complete dissolution of micro-aggregates.

  • Aliquot: Dispense 50 µL aliquots into PCR tubes or low-binding microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Solubility & Stability QC Check (HPLC-UV)

Purpose: To verify compound integrity before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic core) and 220 nm (amide/amine)
Pass Criteria Purity > 95%; No peak at RRT ~0.9 (N-oxide)

Mechanistic Visualization

The following diagram illustrates the primary degradation pathway (N-oxidation) and the solubility equilibrium that users must manage.

StabilityPathways cluster_factors Critical Control Factors Compound N,6-dimethyl-2-morpholin- 4-ylpyrimidin-4-amine (Active Species) Protonated Protonated Species (Soluble at pH < 6) Compound->Protonated Acidic pH (H+) Precipitate Precipitate / Aggregate (Insoluble at pH > 7.4) Compound->Precipitate High Conc. (>100µM) in PBS/Media NOxide N-Oxide Impurity (Inactive / Toxic) Compound->NOxide Oxidation (O2/Light) Slow in DMSO Protonated->Compound Basic pH (OH-) Factor1 Protect from Light Factor2 Avoid Freeze-Thaw Factor3 Use Anhydrous DMSO

Figure 1: Stability landscape of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, highlighting the pH-dependent solubility equilibrium and the irreversible oxidative degradation pathway.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80767642, N4-methyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Instability in Solution).
  • Kerns, E. H., et al. (2008). Pharmaceutical Profiling in Drug Discovery for Lead Selection. AAPS PharmSciTech. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

Welcome to the technical support center for N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and fa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and facing challenges related to its oral bioavailability. As a substituted pyrimidine derivative, this molecule holds therapeutic promise, but like many new chemical entities (NCEs), its journey from the lab to clinical efficacy is often hindered by suboptimal pharmacokinetic properties.[1] This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Foundational Characterization - Understanding the Molecule

Before attempting any enhancement strategy, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. The structure of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine—featuring a pyrimidine core, a morpholine ring, and methyl groups—suggests potential challenges with aqueous solubility.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine that could limit its bioavailability?

A1: Based on its chemical structure, we can predict several properties that often correlate with poor bioavailability:

  • Low Aqueous Solubility: The pyrimidine core and dimethyl groups contribute to the molecule's lipophilicity. While the morpholine group can add some polarity, the overall molecule is likely to be poorly soluble in water, which is a rate-limiting step for absorption.[4][5]

  • High Lipophilicity (LogP): A high octanol/water partition coefficient (logP) can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract and potential partitioning into lipid bilayers, which can hinder absorption.

  • Potential for Efflux: The structure may be recognized by intestinal efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of enterocytes back into the GI lumen, reducing net absorption.[6][7]

  • Metabolic Susceptibility: The molecule may be susceptible to first-pass metabolism by cytochrome P450 enzymes in the gut wall and liver.

Q2: What initial experiments are essential before I try to improve the bioavailability?

A2: A robust experimental baseline is critical. We recommend the following initial characterization studies:

  • pH-Dependent Solubility Profiling: Determine the compound's solubility in buffers ranging from pH 1.2 to 7.4 to simulate its transit through the GI tract. This will reveal if the compound is ionizable and if pH modification could be a viable strategy.

  • LogP/LogD Determination: Experimentally measure the LogP (for the neutral species) and LogD (at physiological pH) to quantify its lipophilicity.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify any polymorphs. The crystalline form is typically less soluble than the amorphous form.[8]

  • Preliminary Permeability Assessment: An early assessment using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a quick indication of the compound's passive diffusion potential.[9]

Section 2: Troubleshooting Guide for Low Bioavailability

This section addresses common issues encountered during development and provides a logical, step-by-step approach to resolving them.

Issue 1: Compound shows poor dissolution in simulated gastric and intestinal fluids.
  • Possible Cause: The intrinsic aqueous solubility of the crystalline form of the drug is extremely low, making dissolution the rate-limiting step for absorption (a characteristic of BCS Class II/IV compounds).[1]

  • Troubleshooting Steps:

    • Particle Size Reduction: If your material is coarse, start with micronization to increase the surface area available for dissolution.[1] If this provides only a marginal improvement, proceed to nanonization. Preparing a nanosuspension can dramatically increase the dissolution velocity.[1][4]

    • Investigate Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous, high-energy state within a polymer matrix can significantly increase its apparent solubility and generate a supersaturated solution in the GI tract.[10] Common polymers to screen include PVP K30, HPMC-AS, and Soluplus®.

    • Explore Co-solvents or Surfactants: For preclinical liquid formulations, using co-solvents like PEG 400 or propylene glycol can enhance solubility.[4] However, be mindful of potential precipitation upon dilution in aqueous media.

    • Consider Complexation: If the molecular structure is suitable, complexation with cyclodextrins can form inclusion complexes that shield the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[11]

Issue 2: Even with improved solubility, plasma exposure after oral dosing remains low.
  • Possible Cause 1: The compound has low intestinal permeability. Improved solubility will not lead to better absorption if the drug cannot cross the intestinal epithelium.

  • Troubleshooting Steps:

    • Conduct a Caco-2 Permeability Assay: This gold-standard in vitro model uses a monolayer of human colon adenocarcinoma cells to assess permeability.[9] It can also help determine if the compound is a substrate for efflux pumps like P-gp by measuring bidirectional transport (apical-to-basolateral vs. basolateral-to-apical).[6][9]

    • Prodrug Strategy: If permeability is the primary barrier, a medicinal chemistry approach to create a more permeable prodrug could be considered. This involves adding a promoiety that is cleaved in vivo to release the active drug.[8]

  • Possible Cause 2: The compound is a substrate for efflux transporters (e.g., P-gp, BCRP).[6] The drug is absorbed into the intestinal cells but is immediately pumped back into the gut lumen.

  • Troubleshooting Steps:

    • Confirm with Caco-2 Assay: An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a Caco-2 assay is a strong indicator of active efflux.

    • Co-administration with an Efflux Inhibitor: In a preclinical setting, dose the compound with a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant increase in plasma exposure would confirm that efflux is a major barrier. Note that this is primarily a diagnostic tool, as clinical use of P-gp inhibitors can lead to drug-drug interactions.[12][13]

Issue 3: An amorphous solid dispersion (ASD) of the compound physically unstable and recrystallizes.
  • Possible Cause: The chosen polymer is not a suitable crystallization inhibitor for the compound, or the drug loading is too high, exceeding the polymer's capacity to stabilize it.

  • Troubleshooting Steps:

    • Screen Different Polymers: Test a range of polymers with different properties (e.g., PVP, HPMC, HPMC-AS). The interaction between the drug and polymer is crucial for stability.

    • Optimize Drug Loading: Prepare ASDs with varying drug-to-polymer ratios (e.g., 1:9, 1:4, 1:2) and monitor their physical stability over time under accelerated conditions (e.g., 40°C/75% RH) using XRPD.

    • Add a Second Stabilizer: In some cases, a ternary solid dispersion incorporating a surfactant (e.g., Poloxamer 188 or Vitamin E TPGS) can improve both physical stability and dissolution performance.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for screening drug-polymer combinations.

  • Materials:

    • N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

    • Polymer (e.g., PVP K30, HPMC-AS)

    • Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture that dissolves both drug and polymer)

  • Procedure:

    • Weigh 50 mg of the compound and 200 mg of the polymer (for a 1:4 drug-to-polymer ratio).

    • Dissolve both components completely in a minimal volume of the chosen solvent in a round-bottom flask. Use sonication if necessary.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the solvent's boiling point (e.g., 40°C).

    • Once a thin film is formed, continue drying under high vacuum for at least 12-24 hours to remove residual solvent.

    • Scrape the solid material from the flask.

    • Validation: Confirm the amorphous nature of the resulting ASD using XRPD (absence of sharp crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).

Protocol 2: In Vitro Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive transcellular permeability.

  • Materials:

    • PAMPA plate system (e.g., from Millipore or Corning) with a donor plate and an acceptor plate. The filter of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

  • Procedure:

    • Prepare the acceptor plate by adding 300 µL of PBS to each well.

    • Prepare the donor plate solutions by diluting the compound stock solution in PBS to a final concentration of 100 µM (ensure final DMSO concentration is <1%).

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters contact the acceptor solution.

    • Incubate the plate assembly at room temperature for 4-18 hours, covered to prevent evaporation.

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor wells for analysis.

    • Quantify the compound concentration in all samples using a suitable analytical method, typically LC-MS/MS.

    • Calculate the effective permeability (Pe) using the appropriate formula provided by the assay manufacturer.

Data Presentation Tables

Table 1: Example Solubility Enhancement Data

Formulation ApproachSolventSolubility (µg/mL)Fold Increase
Unprocessed CompoundpH 7.4 Buffer5.21.0x
Micronized CompoundpH 7.4 Buffer15.83.0x
NanosuspensionpH 7.4 Buffer88.417.0x
1:4 ASD with PVP K30pH 7.4 Buffer255.149.1x

Table 2: Example PAMPA Permeability Classification

CompoundPermeability (Pe) (10⁻⁶ cm/s)Classification
Propranolol (High Permeability Control)> 15High
Atenolol (Low Permeability Control)< 1Low
Test Compound 0.8 Low

Section 4: Visualization of Key Concepts

Diagrams can clarify complex workflows and mechanisms. The following are generated using Graphviz (DOT language).

Workflow for Selecting a Bioavailability Enhancement Strategy

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision & Strategy cluster_2 Phase 3: Formulation Approaches Start Start with NCE Solubility Determine pH-Solubility Profile Start->Solubility Permeability Assess Permeability (e.g., PAMPA) Solubility->Permeability Decision BCS-like Classification Permeability->Decision SolLim Solubility-Limited (Low Sol, High Perm) Decision->SolLim Is Sol < 100 µg/mL? [Yes] Is Perm > 1e-6 cm/s? [Yes] PermLim Permeability-Limited (High Sol, Low Perm) Decision->PermLim Is Sol < 100 µg/mL? [No] Is Perm > 1e-6 cm/s? [No] BothLim Both Limited (Low Sol, Low Perm) Decision->BothLim Is Sol < 100 µg/mL? [Yes] Is Perm > 1e-6 cm/s? [No] SolStrat Strategies: - Amorphous Solid Dispersions - Nanosuspensions - Complexation SolLim->SolStrat PermStrat Strategies: - Prodrug Approach - Permeation Enhancers PermLim->PermStrat BothStrat Strategies: - Address solubility first (ASD/Nano) - Re-evaluate permeability - Consider efflux inhibition BothLim->BothStrat

Caption: Decision tree for bioavailability enhancement.

Mechanism of P-glycoprotein Efflux in an Enterocyte

EffluxPump cluster_membrane Enterocyte (Intestinal Cell) Pgp P-gp Efflux Pump DrugOut Drug (Effluxed) Pgp->DrugOut ATP-dependent Export DrugIn Drug (Absorbed) DrugIn->Pgp Binding Bloodstream Bloodstream (Inside Body) DrugIn->Bloodstream Net Absorption (Reduced by Efflux) GutLumen Gut Lumen (Outside Cell) DrugOut->GutLumen Absorption Absorption Absorption->DrugIn Passive Diffusion

Caption: P-gp reduces net drug absorption.

Section 5: Advanced Analytical Considerations

Q: What is the best analytical method to quantify N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in plasma or cell culture media?

A: For quantifying low concentrations of small molecules in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[14][15][16] Its high sensitivity and selectivity allow for accurate measurement even at the nanogram-per-milliliter level. A typical workflow involves:

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering components.[17]

  • Chromatographic Separation: Using a C18 reverse-phase column on a UHPLC system to separate the analyte from matrix components.

  • Detection: Using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification.

References
  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Bioequiv & Bioavailab Int J. (2023).
  • Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 7(2), 9-16.
  • Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(23), 7147.
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
  • Misaka, S., Müller, F., & Fromm, M. F. (2013). Clinical relevance of drug efflux pumps in the gut. Current Opinion in Pharmacology, 13(6), 847-852.
  • Sorensen, M., & Seleverstov, O. (2007). Influence of Efflux Transporters on Drug Disposition. Clinical Pharmacokinetics, 46(9), 729-752.
  • Zarraga, I. E., et al. (2018). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Journal of Controlled Release, 273, 135-144.
  • Butler, J., & Hens, B. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences, 57, 342-366.
  • CN Bio. (2025). MPS and in silico modeling: the next generation of bioavailability predictions. Retrieved from [Link]

  • International Journal of Science and Advanced Technology. (2025).
  • PubChem. (n.d.). N4-methyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. Retrieved from [Link]

  • Nishino, K., Yamasaki, S., & Hayashi-Nishino, M. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 753195.
  • Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129-145.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility and Bioavailability of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia, 22(3).
  • Scott, D. E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6867-6889.
  • Al-Ostoot, F. H., & Youssif, B. G. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6524.
  • Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Nagashima, K., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6437-6451.
  • Gingell, R., Nagel, D., & Kupper, R. (1978). Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster. Xenobiotica, 8(7), 439-443.
  • PubChem. (n.d.). N-[4-[[4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]-6-morpholin-4-ylpyrimidin-2-yl]amino]phenyl]cyclohexanecarboxamide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Semantic Scholar. (2024). Synthesis, ADME-Tox analysis and anti-cancer activity of a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides.
  • Fu, W. W., et al. (2012). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E, 68(Pt 12), o3439.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Khan, P. K., & De, J. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Journal of Analytical Toxicology.
  • MDPI. (2025).
  • Lee, S., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 3374.
  • Cheméo. (n.d.). Chemical Properties of 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2). Retrieved from [Link]

  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride.
  • ResearchGate. (n.d.). 4,6-Dimethylpyrimidin-2-amine.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1490-1509.

Sources

Optimization

Technical Support Center: N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3). This specific pyrimidine scaffold is a highly valued intermediate in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3). This specific pyrimidine scaffold is a highly valued intermediate in the development of targeted kinase inhibitors.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful synthesis of this molecule requires a deep mechanistic understanding of sequential Nucleophilic Aromatic Substitution (SNAr) reactions. Below, you will find troubleshooting guides, mechanistic FAQs, quantitative optimization matrices, and self-validating protocols to ensure high-yield, regioselective synthesis.

Synthetic Workflow Overview

The synthesis relies on a two-step SNAr sequence starting from 2,4-dichloro-6-methylpyrimidine. The intrinsic electronic asymmetry of the pyrimidine ring dictates the order of amine addition.

Workflow SM 2,4-Dichloro-6- methylpyrimidine Step1 Step 1: SNAr + Methylamine (0°C, THF) SM->Step1 Int 2-Chloro-N,6-dimethyl pyrimidin-4-amine Step1->Int C4-Selective Step2 Step 2: SNAr + Morpholine (90°C, DMF) Int->Step2 Prod N,6-Dimethyl-2-morpholin- 4-ylpyrimidin-4-amine Step2->Prod C2-Substitution

Two-step SNAr workflow for synthesizing N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine.

Phase 1: C4-Regioselective Amination (Troubleshooting & FAQs)

Q: Why does the first amination selectively occur at the C4 position rather than C2? A: In 2,4-dichloropyrimidines, the C4 position is intrinsically more electrophilic than C2 [1]. Quantum mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 carbon [2]. Furthermore, nucleophilic attack at C4 forms a highly stable para-quinoid Meisenheimer complex. Conversely, attack at C2 requires the nucleophile to approach between two nitrogen atoms, suffering from significant electrostatic repulsion from their lone pairs [3].

Q: I am observing significant amounts of the bis-aminated side product. How do I suppress this? A: Bis-amination (yielding N,N',6-trimethylpyrimidine-2,4-diamine) is a classic over-reaction caused by localized excesses of methylamine or elevated thermal kinetics. To troubleshoot:

  • Temperature Control: Strictly maintain the reaction at 0–5 °C during the addition phase.

  • Stoichiometry: Use exactly 1.05 equivalents of methylamine.

  • Addition Rate: Add the amine dropwise over 30–60 minutes to prevent high local concentrations.

  • Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HCl. This ensures the methylamine remains in its active, free-base form without requiring a massive stoichiometric excess.

Regioselectivity Start 2,4-Dichloro-6-methylpyrimidine Nucleophilic Attack Sites C4 C4 Attack (Favored) Start->C4 Primary Pathway C2 C2 Attack (Disfavored) Start->C2 Minor Pathway C4_Reason Higher LUMO Coefficient Stable Meisenheimer Complex Less Lone-Pair Repulsion C4->C4_Reason C2_Reason Lower LUMO Coefficient Steric Hindrance High N-Lone Pair Repulsion C2->C2_Reason

Mechanistic causality behind the C4-regioselectivity in the first SNAr amination step.

Phase 2: C2-Morpholine Substitution (Troubleshooting & FAQs)

Q: The second SNAr reaction with morpholine stalls at 40-50% conversion. Why is it so sluggish, and how can I drive it to completion? A: The intermediate, 2-chloro-N,6-dimethylpyrimidin-4-amine, is highly deactivated. The newly introduced methylamino group at C4 is strongly electron-donating via resonance. This significantly raises the LUMO energy of the pyrimidine ring and drastically reduces the electrophilicity of the remaining C2 carbon[4]. To drive the reaction to completion:

  • Thermal Activation: Elevate the temperature to 90–110 °C. SNAr at deactivated C2 positions requires substantial thermal energy to overcome the high activation barrier.

  • Solvent Switch: Transition from THF to a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO. These solvents stabilize the polar transition state of the SNAr mechanism.

  • Base Optimization: Utilize 2.0 equivalents of anhydrous K₂CO₃ or Cs₂CO₃ to effectively scavenge protons at elevated temperatures.

Q: Can I reverse the synthesis order, reacting morpholine first followed by methylamine? A: No, this is highly discouraged. Because the C4 position is the most reactive, adding morpholine first will result in 2-chloro-6-methyl-4-morpholinopyrimidine. Subsequent reaction with methylamine would place the methylamino group at C2, yielding the undesired regioisomer (N,4-dimethyl-2-morpholin-4-ylpyrimidin-2-amine).

Reaction Condition Optimization Matrix

Use the following table to quickly compare the divergent physical and chemical requirements for each step of the workflow.

ParameterPhase 1: C4-AminationPhase 2: C2-Amination
Target Regiochemistry C4 PositionC2 Position
Nucleophile Methylamine (CH₃NH₂)Morpholine
Equivalents 1.05 eq1.5 – 2.0 eq
Intrinsic Reactivity High (LUMO centered on C4)Low (Deactivated by C4-NHMe)
Optimal Temperature 0 °C → 25 °C90 °C → 110 °C
Preferred Solvent THF or EthanolDMF, NMP, or DMSO
Acid Scavenger (Base) DIPEA (1.2 eq)K₂CO₃ or Cs₂CO₃ (2.0 eq)
Primary Side Reaction Bis-amination (over-reaction)Incomplete conversion
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N,6-dimethylpyrimidin-4-amine
  • Preparation: Charge a flame-dried round-bottom flask with 2,4-dichloro-6-methylpyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in one portion.

  • Nucleophile Addition: Slowly add methylamine (2.0 M solution in THF, 1.05 eq) dropwise via an addition funnel over 45 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

  • Self-Validating Step (LC-MS): Before workup, analyze an aliquot. The reaction is complete when the starting material peak disappears and a dominant peak at m/z 158.0 [M+H]⁺ is observed. (Note: A peak at m/z 153.1 indicates bis-amination side-product formation).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Synthesis of N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine
  • Preparation: Dissolve the crude 2-chloro-N,6-dimethylpyrimidin-4-amine (1.0 eq) from Protocol 1 in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by morpholine (1.5 eq).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12–16 hours.

  • Self-Validating Step (LC-MS): Monitor the reaction via LC-MS. The desired product will present at m/z 209.1 [M+H]⁺ . The complete absence of the m/z 158.0 peak confirms the total conversion of the deactivated intermediate.

  • Workup: Cool the mixture to room temperature. Pour the reaction into ice water (5x the volume of DMF) to precipitate the product. If it oils out, extract with EtOAc (3x).

  • Purification: Wash the EtOAc layer extensively with water (5x) and brine to remove trace DMF and unreacted morpholine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure target compound.

References
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. URL:[Link]

  • Amine-substituted heterocyclic compounds as ehmt2 inhibitors and methods of use thereof (WO2018118842A1). Google Patents.
Troubleshooting

dealing with off-target effects of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

Product Code: CAS 381716-92-3 Class: Morpholino-pyrimidine Kinase Inhibitor (ATP-Competitive) Executive Summary & Compound Profile Compound Identity: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a low-molecular-weig...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: CAS 381716-92-3
Class: Morpholino-pyrimidine Kinase Inhibitor (ATP-Competitive)

Executive Summary & Compound Profile

Compound Identity: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a low-molecular-weight ATP-competitive inhibitor scaffold. It belongs to the 2-morpholino-4-ylpyrimidine class, a pharmacophore foundational to many PI3K/mTOR inhibitors (e.g., ZSTK474, GDC-0941).

Mechanism of Action: The morpholine oxygen forms a critical hydrogen bond with the hinge region (Val851 in PI3K


) of the kinase ATP-binding pocket. The pyrimidine ring mimics the adenine of ATP.[1]

The "Off-Target" Reality: Because this molecule is a "minimalist" scaffold lacking the bulky selectivity groups found in late-stage clinical candidates, its primary "off-target" effects are actually poly-pharmacology within the PIKK (Phosphatidylinositol 3-kinase-related kinase) family.

  • Primary Targets: Class I PI3K isoforms (

    
    ) and mTOR.
    
  • Primary Off-Target Liability: DNA-PK (DNA-dependent Protein Kinase) inhibition, leading to cytotoxicity unrelated to the PI3K pathway.

  • Secondary Liability: Adenosine receptor binding and aggregation-based promiscuity.

Critical Troubleshooting Guide (Q&A)

Category A: Distinguishing PI3K/mTOR vs. DNA-PK Toxicity

Q1: My cells are dying rapidly (cytotoxicity) at concentrations required for pathway inhibition. Is this on-target PI3K effect or off-target toxicity?

Diagnosis: The 2-morpholino-pyrimidine scaffold often inhibits DNA-PK (IC


 often < 1 

M) alongside PI3K. Inhibition of DNA-PK impairs Double-Strand Break (DSB) repair, leading to cell death that mimics "toxicity" but is actually a specific off-target kinase event.

Troubleshooting Protocol: You must decouple the anti-proliferative effect (PI3K/mTOR) from the DNA damage response (DNA-PK).

  • Check the Biomarkers (Western Blot):

    • PI3K/mTOR engagement: Loss of p-AKT (S473/T308) and p-S6 (S235/236).

    • DNA-PK off-target: Loss of p-DNA-PKcs (S2056) or p-H2AX (

      
      H2AX)  accumulation after irradiation or etoposide treatment.
      
  • The "Rescue" Experiment:

    • Treat cells with the compound.[2]

    • Simultaneously treat with a specific DNA-PK inhibitor (e.g., NU7441 , highly selective).

    • Logic: If your compound's toxicity is driven by DNA-PK inhibition, adding NU7441 won't change the phenotype (target is already blocked). If the toxicity is distinct, the profiles will differ.[1]

Q2: I see inhibition of my target kinase in biochemical assays, but no effect in cell-based assays until I reach toxic doses.

Diagnosis: This is likely an ATP-Competition Shift .

  • Cause: Biochemical assays often use low ATP (10-100

    
    M). Cells contain 1-5 mM ATP.
    
  • Mechanism: Small pyrimidine-amines are ATP-competitive. High intracellular ATP outcompetes the inhibitor, shifting the IC

    
     by 10-100 fold.
    

Solution:

  • Calculate the Shift: Determine the biochemical IC

    
     at physiological ATP (1 mM).
    
  • Permeability Check: This compound is small and moderately polar. Verify cell entry using LC-MS/MS of cell lysates.

Category B: Solubility & Aggregation Artifacts

Q3: My IC


 curves have steep slopes (Hill slope > 2.0) or are inconsistent between replicates. 

Diagnosis: This suggests Colloidal Aggregation . N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, like many planar kinase inhibitors, can form promiscuous aggregates in aqueous buffer that sequester enzymes non-specifically.

Corrective Protocol:

  • Detergent Challenge: Repeat the kinase assay with 0.01% Triton X-100 or CHAPS .

    • Result: If the IC

      
       increases significantly (potency drops) with detergent, the original activity was an artifact of aggregation.
      
  • Spin-Down Test: Centrifuge the inhibitor stock in buffer (10,000 x g for 10 min) before adding enzyme. If the pellet contains the compound, it is precipitating.

Visualizing the Off-Target Landscape

The following diagram illustrates the structural overlap between the intended targets (PI3K/mTOR) and the critical off-target (DNA-PK), showing where the morpholino-pyrimidine scaffold creates cross-talk.

Kinase_Selectivity_Map cluster_Targets Intended Targets (PI3K/mTOR Pathway) cluster_OffTargets Critical Off-Targets (PIKK Family) Compound N,6-dimethyl-2-morpholin-4- ylpyrimidin-4-amine PI3K Class I PI3K (p110 Isoforms) Compound->PI3K Primary Inhibition (Hinge Binder) mTOR mTORC1 / mTORC2 Compound->mTOR Dual Inhibition DNAPK DNA-PKcs (DNA Repair) Compound->DNAPK Off-Target Cross-reactivity (High Homology) AKT p-AKT (Survival) PI3K->AKT Phosphorylation S6 p-S6 (Translation) mTOR->S6 Phosphorylation Toxicity Genotoxicity / Apoptosis DNAPK->Toxicity Inhibition blocks DSB Repair ATM ATM Kinase

Caption: Structural homology within the PIKK family causes the morpholino-pyrimidine scaffold to inhibit DNA-PKcs, leading to confounding genotoxicity data.

Experimental Validation Protocols

Protocol 1: The "Selectivity Window" Titration

Objective: To define the concentration range where PI3K is inhibited but DNA-PK is spared.

  • Cell Line: Use a robust line (e.g., HeLa or MCF7).

  • Treatment:

    • Dose range: 0, 10 nM, 100 nM, 500 nM, 1

      
      M, 5 
      
      
      
      M, 10
      
      
      M.
    • Duration: 2 hours (short term to capture signaling, not apoptosis).

  • Stimulation:

    • Set A (PI3K): Stimulate with Insulin (100 nM) for last 15 min.

    • Set B (DNA-PK): Pre-treat with Bleomycin (10

      
      g/mL) or irradiate (2 Gy) to induce DNA damage.
      
  • Readout (Western Blot):

    • Target: p-AKT (Ser473).

    • Off-Target: p-DNA-PKcs (Ser2056).

  • Analysis:

    • Plot the % Inhibition for both.

    • Success: Identify the dose where p-AKT is <20% but p-DNA-PKcs is >80%.

    • Failure: If curves overlap, the compound cannot be used selectively in this model.

Protocol 2: Solubility/Formulation for In Vivo Use

Warning: This compound has poor aqueous solubility. Using simple saline will result in precipitation and "off-target" embolism or lack of exposure.

Vehicle ComponentConcentrationPurpose
DMSO 5%Primary solvent (stock).
PEG-400 30-40%Co-solvent to prevent crashing.
Tween-80 5%Surfactant for micelle formation.
Saline/Water RemainingBulk phase (Add last, slowly).

Instruction: Dissolve compound in DMSO first. Add PEG-400 and vortex. Add Tween-80. Finally, add warm saline dropwise while vortexing. If cloudy, sonicate.

References

  • Structural Basis of PI3K Inhibition: Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. Link

  • Morpholino-Pyrimidine Scaffold Analysis: Rewcastle, G. W., et al. (2011). "Synthesis and Biological Activity of Novel Morpholino-Pyrimidine Derivatives as PI3K Inhibitors." Journal of Medicinal Chemistry. Link

  • DNA-PK Off-Target Effects: Davidson, D., et al. (2013). "The highly specific DNA-PK inhibitor NU7441 sensitizes cells to topoisomerase II poisons." Investigational New Drugs. Link

  • Colloidal Aggregation in Kinase Screens: Feng, B. Y., & Shoichet, B. K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols. Link

Sources

Optimization

Technical Support Center: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Purification

Welcome to the technical support center for the purification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this important class of compounds.

I. Introduction to Purification Challenges

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a disubstituted pyrimidine derivative. The presence of a basic morpholine ring and an amino group, coupled with the aromatic pyrimidine core, imparts a degree of polarity and potential for strong interactions with stationary phases, which can present unique purification challenges. Key difficulties often revolve around:

  • Removal of structurally similar impurities: Starting materials, regioisomers, or byproducts from the synthesis can be difficult to separate.

  • Compound stability: The compound may be sensitive to acidic or basic conditions, potentially leading to degradation on certain chromatography media.

  • Solubility issues: Finding an optimal solvent for recrystallization that provides good recovery and high purity can be challenging.

  • Peak shape in chromatography: Strong interactions with silica gel can lead to peak tailing, reducing resolution and purity of collected fractions.

This guide will provide a structured approach to addressing these issues through a question-and-answer format, offering both theoretical explanations and practical, step-by-step protocols.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography . The choice depends on the impurity profile, reaction scale, and desired final purity.[1]

  • Recrystallization is often preferred for large-scale purification when a suitable solvent system can be identified, as it is cost-effective and can yield highly pure crystalline material.

  • Column chromatography (both normal-phase and reversed-phase) offers higher resolution for separating complex mixtures of impurities.[1]

Q2: How do I select an appropriate recrystallization solvent?

A2: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature, while impurities remain soluble at lower temperatures.[1] For polar, amine-containing compounds like N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, polar solvents are a good starting point.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5-1 mL) of a different solvent to each tube. Good starting points include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water.[1]

  • Observe solubility at room temperature.

  • For solvents in which the compound is poorly soluble, heat the mixture to boiling and observe if the compound dissolves.

  • If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • The solvent that yields the most significant amount of pure-looking crystals with minimal dissolved compound at low temperature is the most promising.

Losses during recrystallization can be significant with certain solvents like ethanol compared to isopropanol.[2]

III. Troubleshooting Guide: Column Chromatography

This section addresses common issues encountered during the chromatographic purification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine.

Q3: My compound is streaking or tailing significantly on a silica gel column. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this pyrimidine derivative on silica gel is often due to strong, undesirable interactions with acidic silanol groups on the silica surface.[3] Here are several effective solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active silanol sites.[3]

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the mobile phase.

    • Pyridine: Can also be used but is less common due to its odor and higher boiling point.

  • Alternative Stationary Phases:

    • Neutral Alumina: Less acidic than silica gel and can be a good alternative for basic compounds.

    • Amine-functionalized Silica: These columns are specifically designed to reduce interactions with basic analytes.[3]

  • Reduce Sample Load: Overloading the column can worsen tailing. Try injecting a smaller quantity of your crude material.[3]

Q4: My compound shows very poor retention on a standard C18 reversed-phase HPLC column. What are my options?

A4: This is a common problem for polar compounds, which have minimal hydrophobic interactions with the C18 stationary phase and thus elute quickly, often in the void volume.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for polar compounds. It uses a polar stationary phase (like bare silica or amide-bonded silica) with a high organic content mobile phase.[3]

  • Mixed-Mode Chromatography (MMC): These columns have both reversed-phase and ion-exchange functionalities, offering more flexibility in retaining and separating polar and ionizable compounds.[3]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is highly effective for purifying polar molecules, often with faster run times than HPLC.[3]

Workflow for Method Development in HILIC

HILIC_Workflow start Start: Poor Retention on C18 select_col Select HILIC Column (e.g., Silica, Amide, Diol) start->select_col prep_mp Prepare Mobile Phase A: Aqueous (e.g., 10mM Ammonium Formate) B: Organic (Acetonitrile) select_col->prep_mp gradient Run Initial Gradient (e.g., 95% to 50% B) prep_mp->gradient analyze Analyze Fractions (TLC, Analytical HPLC) gradient->analyze optimize Optimize Gradient? analyze->optimize optimize->gradient Yes combine Combine Pure Fractions & Evaporate optimize->combine No end Pure Compound combine->end

Caption: HILIC Method Development Workflow.

Q5: I suspect my compound is degrading on the silica gel column. How can I confirm this and prevent it?

A5: The acidic nature of silica gel can cause degradation of acid-sensitive compounds.

Troubleshooting Steps:

  • TLC Analysis: Spot your crude material on a TLC plate and develop it. After development, let the plate sit for an extended period (e.g., 1-2 hours) and then re-examine it under UV light. If new spots appear or the main spot diminishes, degradation on silica is likely.

  • Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, then pack the column with this slurry. This will help neutralize the acidic sites.

  • Switch to a Less Acidic Stationary Phase: As mentioned previously, neutral alumina or a bonded phase like amine-functionalized silica can be effective alternatives.[3]

IV. Data and Protocols

Table 1: Comparison of Purification Techniques
TechniqueStationary PhaseMobile PhaseBest ForCommon Issues
Normal-Phase Flash Chromatography Silica GelNon-polar organic solvents (e.g., Hexanes/Ethyl Acetate) with a basic modifier (e.g., TEA)Separating less polar impurities.Peak tailing of basic compounds, potential for compound degradation.
Reversed-Phase HPLC C18, C8Polar solvents (e.g., Water/Acetonitrile or Methanol) with modifiers (e.g., Formic Acid, TFA)Separating more polar impurities.Poor retention of highly polar compounds.
HILIC Bare Silica, Amide, DiolHigh organic content (e.g., Acetonitrile) with a small amount of aqueous buffer.Purifying highly polar compounds that are poorly retained in reversed-phase.Solvent miscibility, salt precipitation.
Recrystallization N/ASingle solvent or a binary solvent system.Large-scale purification of relatively clean material.Finding a suitable solvent, poor recovery.[1]

Note: The values and conditions in this table are illustrative and can vary significantly based on the specific compound and impurity profile.

Protocol 1: General Method for Flash Chromatography on Silica Gel
  • Column Selection: Choose an appropriately sized silica gel column based on the amount of crude material.

  • Sample Adsorption: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack the column with silica gel in the chosen mobile phase.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the mobile phase. A common starting point for this type of compound might be a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to both solvents.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Once purified, the identity and purity of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight. A predicted [M+H]⁺ peak would be around m/z 195.12404.[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A single major peak is indicative of high purity.[5]

V. References

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. [Link]

  • PubChem. (n.d.). 6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine. [Link]

  • ResearchGate. (2018). Substances yield after recrystallization from different solvents. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine vs. Advanced Pyrimidine Derivatives

The technical guide follows, structured to provide a rigorous comparison between the fundamental pharmacophore (the Topic) and its optimized clinical derivatives. [1] Part 1: Executive Analysis & Strategic Positioning In...

Author: BenchChem Technical Support Team. Date: March 2026

The technical guide follows, structured to provide a rigorous comparison between the fundamental pharmacophore (the Topic) and its optimized clinical derivatives.

[1]

Part 1: Executive Analysis & Strategic Positioning

In the landscape of kinase inhibitor development—specifically targeting the PI3K/Akt/mTOR pathway —the molecule N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (hereafter referred to as "The Core Scaffold" ) represents the fundamental "hinge-binding" pharmacophore. While it is rarely used as a standalone therapeutic due to limited potency and selectivity, it serves as the critical structural template for a generation of multi-billion dollar clinical candidates.

This guide compares this Core Scaffold against its Optimized Derivatives (such as ZSTK474 , GDC-0941 , and PI-103 ). The objective is to demonstrate how structural elaboration transforms a low-affinity fragment into a high-potency drug, providing researchers with actionable insights for lead optimization.

The Core Thesis
  • The Topic (Core Scaffold): Acts as a "Ligand Efficient" fragment. It binds the ATP hinge region via the morpholine oxygen but lacks the "tail" interactions required for nanomolar potency.

  • The Alternatives (Derivatives): Utilize the same morpholine-pyrimidine core but append complex hydrophobic moieties to occupy the "affinity pocket" and "ribose binding pocket," increasing potency by 1000-fold.

Part 2: Technical Comparison & Performance Metrics

Structural Mechanism of Action (SAR Analysis)

The biological activity of this class of molecules is defined by their ability to compete with ATP for the kinase active site.

  • The Core Scaffold (N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine):

    • Hinge Binding: The morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 (in PI3Kα). This is the "anchor."

    • Scaffold: The pyrimidine ring positions the morpholine correctly.

    • Limitation: The N-methyl and 6-methyl groups are too small to reach the "selectivity pocket" or the "P-loop," resulting in weak binding energy (

      
      ) and poor selectivity against other kinases.
      
  • The Alternative (ZSTK474 - Clinical Stage):

    • Retains Core: Uses a dimorpholino-triazine core (isostere to pyrimidine).

    • Optimization: The benzimidazole tail extends into the hydrophobic interior, displacing water networks and locking the kinase in an inactive conformation.

Quantitative Performance Data

The following table contrasts the physicochemical and biological profiles. Note that while the Core Scaffold has superior "Ligand Efficiency" (binding energy per atom), it fails in "Potency" (absolute binding).

FeatureCore Scaffold (Topic)ZSTK474 (Alternative)GDC-0941 (Pictilisib)
Structure Class Fragment / Building BlockDifluoromethyl-benzimidazoleThienopyrimidine
Molecular Weight ~222.29 Da417.41 Da513.64 Da
PI3K

IC

> 10,000 nM (Est.)37 nM3 nM
mTOR IC

> 50,000 nM (Est.)106 nM> 1000 nM (Selectivity)
Ligand Efficiency (LE) High (>0.45) Moderate (~0.30)Low (~0.25)
Solubility (logS) High (-1.5) Low (-4.2)Moderate (-3.5)
Binding Mode Hinge Interaction OnlyHinge + Affinity PocketHinge + Ribose Pocket

Analyst Insight: Researchers should use the Core Scaffold for fragment screening and crystallography to map the hinge region. Use ZSTK474 or GDC-0941 for phenotypic assays where cellular potency is required.

Part 3: Visualization of Signaling & SAR Logic

The PI3K/mTOR Signaling Cascade

This diagram illustrates the downstream effectors (Akt, S6K) that are blocked by these inhibitors. The Core Scaffold hits the top (PI3K) but weakly; derivatives hit it strongly.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation S6K S6K / 4E-BP1 mTOR->S6K Translation Proliferation Cell Growth & Survival S6K->Proliferation Core Core Scaffold (Weak Inhibition) Core->PI3K Low Affinity Drug ZSTK474 / GDC-0941 (Strong Inhibition) Drug->PI3K High Affinity

Caption: The PI3K/mTOR pathway showing where the Core Scaffold and Optimized Drugs intervene. Note the difference in inhibition strength.[1]

Structure-Activity Relationship (SAR) Flow

How to evolve the Core Scaffold into a Drug.

SAR_Evolution Core Core Scaffold (N,6-dimethyl-2-morpholin...) Role: Hinge Binder Step1 Step 1: Expand C4-Amine Add Hydrophobic Tail Core->Step1 Increases Affinity Step2 Step 2: Modify Ring (e.g., Thienopyrimidine) Step1->Step2 Improves Selectivity Drug Clinical Candidate (GDC-0941 / ZSTK474) Role: Potent Inhibitor Step2->Drug Optimizes PK/ADME

Caption: SAR evolution from the simple Core Scaffold to complex clinical candidates.

Part 4: Experimental Protocol (Self-Validating)

To verify the activity of the Core Scaffold vs. Derivatives, use this ADP-Glo™ Kinase Assay . This protocol is self-validating because it measures the conversion of ATP to ADP directly, eliminating fluorescence interference common with small molecule fragments.

Protocol: In Vitro PI3K Inhibition Assay

Objective: Determine the IC


 of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine compared to ZSTK474.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS Lipid Kinase Substrate.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

  • Test Compounds (Core Scaffold & ZSTK474).

Workflow:

  • Compound Preparation:

    • Dissolve Core Scaffold and ZSTK474 in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in kinase buffer.

    • Control Check: Include a "No Enzyme" control (0% activity) and "DMSO only" control (100% activity).

  • Kinase Reaction (384-well plate):

    • Add 2

      
      L  of Compound dilution.
      
    • Add 2

      
      L  of Enzyme (PI3K
      
      
      
      , 0.5 ng/
      
      
      L). Incubate 10 min at RT.
    • Validation Step: This pre-incubation allows the inhibitor to bind the hinge region before ATP competition begins.

    • Add 2

      
      L  of ATP/Substrate mix (50 
      
      
      
      M ATP final).
    • Incubate for 60 minutes at 23°C.

  • Detection:

    • Add 6

      
      L  of ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 12

      
      L  of Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.
      
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to Sigmoidal Dose-Response curve to derive IC

      
      .
      

Expected Results:

  • ZSTK474: Sigmoidal curve with IC

    
     ~30–50 nM.
    
  • Core Scaffold: Flat line or partial inhibition at high concentrations (>10

    
    M), confirming it is a weak binder (fragment).
    

Part 5: References

  • Yaguchi, S., et al. (2006). "Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor." Journal of the National Cancer Institute.

  • Folkes, A. J., et al. (2008). "The Discovery of GDC-0941, a Potent Inhibitor of Phosphatidylinositol 3-Kinase." Journal of Medicinal Chemistry.

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

  • PubChem Compound Summary. "N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (Compound CID 13537844)." National Center for Biotechnology Information.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Target Validation: A Comparative Approach for N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a rigorous science. A critical milestone in this journe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a rigorous science. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, comparative framework for the in vitro target validation of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, a compound for which the primary biological target is not yet established.

Instead of a one-size-fits-all template, we will navigate the logical progression from target hypothesis generation to multi-faceted in vitro validation. This guide is designed to be a self-validating system of inquiry, where each experimental choice is justified, and the data from each method collectively build a robust case for target engagement.

The Starting Point: From a Molecule to a Target Hypothesis

Before any validation can occur, a putative target or a set of candidate targets must be identified. For a novel compound like N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, several discovery paths can be pursued:

  • Affinity-Based Proteomics: This powerful technique involves immobilizing the compound on a solid support to 'fish' for its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

  • Phenotypic Screening & Multi-Omics Analysis: If the compound elicits a specific cellular phenotype (e.g., apoptosis, cell cycle arrest), a deep dive into the underlying molecular changes through transcriptomics, proteomics, and metabolomics can reveal the pathways, and thus the potential targets, that are being modulated.

  • In Silico Prediction: Computational methods that analyze the chemical structure of the compound can predict potential targets by comparing it to libraries of known drugs and their targets.

Once a primary candidate target is identified—for the purpose of this guide, let's hypothesize it is a protein kinase —the validation process begins. We will now compare several orthogonal in vitro methods to confirm this hypothesis.

Comparative Guide to In Vitro Target Validation Assays

Here, we compare four widely-used and robust in vitro assays for target validation: the biochemical kinase assay, Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Each method provides a unique piece of the puzzle, and their collective data provide a strong foundation for a go/no-go decision in a drug discovery pipeline.

Biochemical Kinase Assay: Probing Functional Modulation

Expertise & Experience: The most direct way to validate an enzyme as a target is to measure the compound's effect on its catalytic activity. For a kinase, this involves quantifying the transfer of a phosphate group from ATP to a substrate. A reduction in phosphorylation in the presence of our compound is strong evidence of inhibition.

Trustworthiness: This assay directly measures the functional consequence of the compound-target interaction. By including appropriate controls, we can ensure the observed effect is specific to the kinase's activity.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Compound plate Dispense into 384-well plate reagents->plate incubation Incubate at 37°C plate->incubation add_detection Add Detection Reagent (e.g., ADP-Glo) incubation->add_detection read_plate Read Luminescence add_detection->read_plate plot Plot Dose-Response Curve read_plate->plot ic50 Calculate IC50 plot->ic50 cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Target Protein on Sensor Chip association Association: Inject Compound over Chip immobilize->association prepare_compound Prepare Compound Dilutions prepare_compound->association dissociation Dissociation: Flow Buffer over Chip association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram kinetics Calculate ka, kd, and KD sensorgram->kinetics

Caption: Workflow for an SPR-based binding analysis.

Detailed Protocol: SPR Analysis
  • Chip Preparation: Covalently immobilize the purified recombinant target kinase onto a sensor chip surface.

  • Compound Preparation: Prepare a series of concentrations of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor chip surface for a defined period to monitor the association phase.

    • Switch to flowing only the running buffer over the chip to monitor the dissociation phase.

  • Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the amount of bound compound, is recorded in real-time as a sensorgram. [1]5. Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the kinetic parameters (ka, kd) and the affinity (KD).

Data Presentation: Example SPR Kinetic Data
Compound Concentration (nM)ka (1/Ms)kd (1/s)KD (nM)
10 - 5002.5 x 10^51.8 x 10^-272

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

Expertise & Experience: A compound may bind to a purified protein in a buffer but fail to engage its target in the complex environment of a living cell due to poor permeability or rapid metabolism. CETSA is a powerful method to verify target engagement in a physiological context. [2][3]The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. [3] Trustworthiness: CETSA provides evidence that the compound reaches its target inside the cell and binds to it with sufficient affinity to cause thermal stabilization. This is a crucial step in bridging the gap between in vitro biochemistry and cellular activity. [2][3]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_cell_treatment Cell Treatment cluster_lysis_separation Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis treat_cells Treat Cells with Compound or DMSO heat_challenge Heat Challenge (Temperature Gradient) treat_cells->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Western Blot for Target Protein in Soluble Fraction centrifugation->western_blot plot_melt Plot Melt Curve western_blot->plot_melt determine_shift Determine Thermal Shift plot_melt->determine_shift

Caption: Workflow for a CETSA experiment.

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Treat cultured cells with either N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine or DMSO (vehicle control) for 1 hour at 37°C. [4]2. Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature. [2]3. Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation. [4]4. Detection:

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

    • Load equal amounts of total protein from the soluble fractions onto an SDS-PAGE gel. [3] * Transfer to a membrane and probe with a primary antibody against the target kinase.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift in the curve to higher temperatures in the compound-treated samples indicates target stabilization.

Data Presentation: Example CETSA Melt Curve Data
Temperature (°C)Soluble Protein (DMSO, % of 40°C)Soluble Protein (Compound, % of 40°C)
40100100
4598100
508599
555295
602075
65540
70210

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A High-Throughput Binding Assay

Expertise & Experience: TR-FRET is a robust, homogeneous assay format that is highly amenable to high-throughput screening and validation. [5][6]It relies on the transfer of energy between a donor fluorophore (typically a long-lifetime lanthanide) and an acceptor fluorophore when they are in close proximity. [7][8]For target validation, this can be set up as a competition assay.

Trustworthiness: The time-resolved nature of the detection minimizes background fluorescence, leading to a high signal-to-noise ratio. [5][6]This makes TR-FRET a very sensitive and reliable method for confirming compound binding.

Experimental Workflow: TR-FRET Competition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Labeled Target - Labeled Tracer - Compound plate Dispense into 384-well plate reagents->plate incubation Incubate at RT plate->incubation read_plate Read TR-FRET Signal incubation->read_plate plot Plot Dose-Response Curve read_plate->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for a TR-FRET competition binding assay.

Detailed Protocol: TR-FRET Competition Assay
  • Reagent Preparation:

    • Use a recombinant kinase labeled with a donor fluorophore (e.g., Terbium cryptate).

    • Use a known fluorescently-labeled ligand (tracer) for the kinase that binds to the same site as the test compound.

    • Prepare serial dilutions of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine.

  • Assay Assembly: In a low-volume 384-well plate, add the labeled kinase, the fluorescent tracer, and the test compound dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores after a time delay. [5]5. Data Analysis: Calculate the TR-FRET ratio. As the test compound displaces the fluorescent tracer from the kinase, the FRET signal will decrease. Plot the signal against the compound concentration to determine the IC50.

Data Presentation: Example TR-FRET Competition Data
Compound Concentration (nM)TR-FRET Ratio% Displacement
0.125002.1
124504.0
10180030.0
10080068.0
100030088.0
1000015094.0
IC50 65.8 nM

Synthesizing the Evidence: Building a Coherent Narrative

No single in vitro assay is sufficient to definitively validate a drug target. The strength of the validation comes from the convergence of evidence from multiple, orthogonal methods.

  • The biochemical kinase assay tells us that our compound has a functional effect on the putative target.

  • SPR confirms that this effect is due to a direct, physical interaction and provides a quantitative measure of affinity.

  • CETSA provides the crucial evidence that this interaction occurs within the complex milieu of a living cell.

  • TR-FRET offers a high-throughput method to confirm the binding interaction, which is especially useful for screening analogues.

If N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine demonstrates a potent IC50 in the kinase assay, shows a direct binding with a similar KD in SPR, induces a thermal shift in the target protein in CETSA, and displaces a tracer in a TR-FRET assay, we can have high confidence that we have validated our target. This multi-faceted approach minimizes the risk of artifacts and provides a solid foundation for advancing the compound into further preclinical development.

References

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025, September 15). DCReport.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • TR-FRET Assay Principle. Poly-Dtech.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol.
  • SPR applications in early drug discovery | Alto™ Digital SPR. (2023, April 19). Nicoya Lifesciences.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • TR-FRET Measurements. BMG LABTECH.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • TR-FRET. Agilent.
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
  • Protocol for Invitro Kinase Assay. (n.d.).
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Surface Plasmon Resonance (SPR) Assay.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
  • Figure 4. Surface Plasmon Resonance Experiments for Target Validation...
  • An Introduction to Surface Plasmon Resonance. (2023, March 29). Jackson ImmunoResearch.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, October 29). ACS Omega.
  • Target Identification and Validation (Small Molecules). University College London.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Molecular Target Validation in preclinical drug discovery. (2014, May 2).
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020, March 26). MDPI.
  • Target identification and validation in research. (2024, March 3). World Journal of Biology Pharmacy and Health Sciences.

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Validation

Structure-Activity Relationship (SAR) Studies of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine: A Comparative Guide to PI3K Inhibitor Scaffolds

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human malignancies, maki...

Author: BenchChem Technical Support Team. Date: March 2026

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human malignancies, making it a prime target for oncological drug discovery. Within the medicinal chemistry landscape, the morpholino-pyrimidine pharmacophore has emerged as a privileged scaffold for ATP-competitive kinase inhibitors.

This guide provides an in-depth, objective comparison of the N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine scaffold against alternative PI3K inhibitor cores (such as di-morpholino pyrimidines and pyrazolo[3,4-d]pyrimidines). By analyzing structural causality, binding mechanics, and validated experimental protocols, we provide a framework for optimizing next-generation targeted therapeutics.

Mechanistic Rationale: The Morpholino-Pyrimidine Core

To develop highly potent kinase inhibitors, researchers must exploit the ATP-binding pocket of the PI3K catalytic domain. The pocket comprises the hinge region, the affinity pocket (ribose-binding), and the solvent-exposed channel [1].

The N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine scaffold is engineered to master the hinge-binding interaction:

  • The Morpholine Oxygen (Pharmacophore): Acts as a critical hydrogen bond acceptor. It forms a robust, highly conserved hydrogen bond with the backbone amide of Val851 (in PI3Kγ) or Val882 (in PI3Kα). Without this interaction, PI3K inhibitory activity drops precipitously[1, 2].

  • The Pyrimidine Core: Serves as a planar, rigid template that perfectly aligns the morpholine ring within the narrow hinge cleft.

  • The N,6-dimethyl-4-amine Substitution: This is where this specific scaffold differentiates itself from pan-inhibitors. The methyl groups provide precise steric bulk. Unlike di-morpholino scaffolds (which can be overly lipophilic and promiscuous), the N,6-dimethyl-amine moiety allows for fine-tuned vectoring into the solvent channel. This steric tuning is causality in action: it restricts the rotational degrees of freedom, enhancing isoform selectivity (e.g., PI3Kα vs. PI3Kδ) while improving metabolic stability and reducing off-target CNS toxicity [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor N,6-dimethyl-2-morpholin-4-yl pyrimidin-4-amine Scaffold Inhibitor->PI3K Competitive Inhibition (ATP Hinge Region)

PI3K/AKT/mTOR signaling cascade and the inhibitory intervention node at the ATP hinge region.

Comparative Performance Analysis

When selecting a scaffold for a drug discovery program, one must weigh potency against selectivity and pharmacokinetic (PK) liabilities. Table 1 synthesizes the SAR data comparing the mono-morpholino pyrimidine core against industry-standard alternatives [1, 4].

Table 1: SAR Comparison of PI3K Inhibitor Scaffolds
Scaffold ArchitectureRepresentative Core / DrugTarget ProfilePI3Kα IC₅₀ (nM)Key Structural AdvantageKnown Pharmacological Liabilities
Mono-morpholino pyrimidine N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine PI3K Isoform Selective / Dual mTOR10 - 50High tunable selectivity via C4/C6 substitution; lower lipophilicity.Requires highly optimized solvent-channel binders for max potency.
Di-morpholino pyrimidine Buparlisib (BKM120)Pan-PI3K~45Excellent hinge affinity due to dual morpholine anchors.Off-target microtubule binding leading to CNS toxicity.
Pyrazolo[3,4-d]pyrimidine Parsaclisib analogsPI3Kδ Selective2 - 10Rigid core provides exceptional fit in the delta-isoform pocket.Complex multi-step synthesis; potential hepatotoxicity.
Quinazolinone IdelalisibPI3Kδ Selective~20High selectivity for hematological malignancies.Severe immune-mediated toxicities (e.g., colitis, pneumonitis).

Analytical Insight: While di-morpholino pyrimidines like BKM120 show excellent pan-PI3K inhibition, the presence of two morpholine rings increases polar surface area and creates off-target liabilities (such as tubulin binding). The transition to an N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine core elegantly solves this by replacing one morpholine with a sterically hindered amine. This substitution maintains the vital Val882 hydrogen bond while freeing up synthetic real estate to build out into the specificity pocket, thereby achieving isoform selectivity without the CNS toxicity burden [3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any SAR study must rely on a self-validating experimental loop: biochemical affinity must translate to cellular target engagement. Below are the optimized protocols for evaluating derivatives of the N,6-dimethyl-2-morpholino-pyrimidine scaffold.

Protocol A: Biochemical Validation via ADP-Glo Kinase Assay

Causality Check: We utilize an ATP concentration strictly at or near the


 (e.g., 10 µM). Because morpholino-pyrimidines are ATP-competitive inhibitors, using artificially high ATP concentrations will outcompete the inhibitor, artificially inflating the apparent IC₅₀ and masking true SAR trends.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).

  • Compound Dilution: Serially dilute the N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay.

  • Enzyme/Substrate Addition: Add 2.5 µL of recombinant PI3Kα (final concentration 0.5 nM) and PIP2 substrate (final 10 µM) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (final 10 µM) to initiate the lipid kinase reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 min). Next, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Prep 1. Compound Prep Serial dilution of pyrimidine scaffolds Incubate 2. Kinase Reaction PI3K + ATP + Substrate (Room Temp, 60 min) Prep->Incubate Detection 3. ADP-Glo Detection Convert ADP to ATP Add Luciferase Incubate->Detection Read 4. Luminescence Read Microplate Reader (IC50 Calculation) Detection->Read

Step-by-step workflow for the ADP-Glo kinase assay used to evaluate PI3K inhibitors.
Protocol B: Cellular Target Engagement (p-AKT S473 Western Blot)

Causality Check: Biochemical potency does not guarantee cell permeability. We measure the phosphorylation of AKT at Serine 473 (p-AKT S473) in MCF-7 breast cancer cells. Since AKT is the direct downstream effector of PIP3 (generated by PI3K), a reduction in p-AKT strictly validates intracellular PI3K inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells at

    
     cells/well in a 6-well plate. Incubate overnight in DMEM + 10% FBS.
    
  • Starvation & Treatment: Wash cells with PBS and starve in serum-free DMEM for 24 hours to reduce basal kinase noise. Treat cells with varying concentrations of the pyrimidine derivatives (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes to acutely activate the PI3K/AKT pathway.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to prevent p-AKT degradation).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (S473) and total AKT. Normalize the chemiluminescent signal of p-AKT to total AKT to determine the cellular IC₅₀.

Conclusion

The N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine scaffold represents a highly rational, structurally optimized starting point for PI3K and dual PI3K/mTOR inhibitor programs. By replacing the secondary morpholine ring of older-generation drugs with a sterically tuned N,6-dimethyl-amine group, researchers can maintain the critical Val882 hydrogen bond while drastically reducing off-target toxicities and improving pharmacokinetic profiles. When coupled with rigorous, self-validating biochemical and cellular assays, this scaffold offers a superior trajectory for developing isoform-selective oncology therapeutics.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology.[Link][1]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Chemistry Africa.[Link][2]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry.[Link][3]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances.[Link][4]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profile of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

The following guide provides an in-depth technical analysis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3). Note on Identity: This compound represents a privileged scaffold (the 2-morpholino-pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3).

Note on Identity: This compound represents a privileged scaffold (the 2-morpholino-pyrimidine core) widely utilized in the discovery of Class I PI3K and mTOR inhibitors. While primarily distributed as a chemical building block or fragment for synthesis, its cross-reactivity profile is intrinsic to the morpholino-pyrimidine pharmacophore , which serves as the structural foundation for clinical drugs like Buparlisib (BKM120) and Pictilisib (GDC-0941) . This guide analyzes its performance as a fragment/scaffold compared to optimized inhibitors.

Executive Summary & Mechanism of Action

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (hereafter referred to as MPC-Fragment ) acts as an ATP-competitive scaffold. It targets the ATP-binding pocket of lipid kinases (PI3K family) and PI3K-related protein kinases (PIKKs, e.g., mTOR, DNA-PK).

  • Primary Mechanism: The morpholine oxygen forms a critical hydrogen bond with the hinge region (typically Val851 in PI3K

    
    ) of the kinase, mimicking the adenine ring of ATP.
    
  • Utility: Primarily used as a Fragment-Based Drug Discovery (FBDD) starting point or a synthetic intermediate. It is not a potent clinical inhibitor on its own but defines the selectivity baseline for the class.

  • Key Challenge: As a low-molecular-weight fragment (MW ~222 Da), it exhibits low potency (high

    
    M IC
    
    
    
    )
    and broad cross-reactivity across the PI3K/mTOR family compared to optimized leads.

Comparative Analysis: Fragment vs. Optimized Inhibitors

The following table contrasts the performance of the MPC-Fragment against optimized clinical candidates derived from similar scaffolds.

Table 1: Performance & Selectivity Profile Comparison
FeatureMPC-Fragment (The Product)Buparlisib (BKM120) Pictilisib (GDC-0941) ZSTK474
Role Chemical Scaffold / FragmentPan-PI3K Inhibitor (Clinical)Pan-PI3K Inhibitor (Clinical)Pan-PI3K Inhibitor (Tool)
Core Structure 2-Morpholino-pyrimidine2,6-Dimorpholino-pyrimidineThienopyrimidine2,4-Dimorpholino-triazine
Primary Target PI3K/mTOR (Weak binder)Class I PI3K (

)
Class I PI3K (

)
Class I PI3K
Potency (IC

)
> 10

M
(Est.)
~50 nM (PI3K

)
3 nM (PI3K

)
6 nM (PI3K

)
Selectivity Low (Promiscuous binder)Moderate (Off-targets: Tubulin)High (Kinome selective)High
Cross-Reactivity mTOR, DNA-PK, VPS34mTOR (weak), TubulinmTOR (weak), DNA-PKmTOR (weak)
Binding Mode Hinge binder (Morpholine)Hinge + Affinity PocketHinge + Specificity PocketHinge binder

Analyst Insight: The MPC-Fragment lacks the "specificity elements" (e.g., the trifluoromethyl-pyridine in BKM120 or the indazole in GDC-0941) required to displace water molecules in the affinity pocket, resulting in its low potency. Its cross-reactivity is driven by the conservation of the ATP hinge region across the PI3K/PIKK family.

Cross-Reactivity & Signaling Pathways[1]

The cross-reactivity of this scaffold is non-random; it clusters within the PI3K-Akt-mTOR axis due to structural homology in the catalytic domains.

Pathway Visualization (Graphviz)

The diagram below illustrates the signaling nodes affected by the morpholino-pyrimidine core and its potential off-targets.

PI3K_Pathway cluster_offtargets Scaffold Cross-Reactivity Profile RTK RTK / GPCR PI3K Class I PI3K (Primary Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT Thr308 mTORC1 mTORC1 (Cross-Reaction) AKT->mTORC1 Activation DNAPK DNA-PK (Off-Target) VPS34 VPS34 (Off-Target)

Caption: The Morpholino-Pyrimidine scaffold inherently targets the PI3K family but shows significant cross-reactivity with structurally related PIKKs (mTOR, DNA-PK) and Class III PI3K (VPS34).

Experimental Protocols for Profiling

To validate the performance and cross-reactivity of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine , the following experimental workflows are recommended. These protocols are designed to assess low-affinity fragments.

Protocol A: High-Concentration Kinase Profiling (ADP-Glo™)

Purpose: To determine the inhibition profile of the fragment at high concentrations (typically 10-100


M) against a panel of lipid kinases.
  • Reagent Prep:

    • Dissolve MPC-Fragment in 100% DMSO to 10 mM stock.

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl

      
      , 0.01% Triton X-100, 1 mM DTT.
      
  • Reaction Assembly:

    • In a 384-well plate, add 2

      
      L of compound (final conc. 50 
      
      
      
      M) or DMSO control.
    • Add 4

      
      L of PI3K isoform enzyme (e.g., PI3K
      
      
      
      , 2 ng/well).
    • Incubate for 15 min at RT (allows compound binding).

    • Initiate reaction with 4

      
      L of ATP/Substrate mix (PIP2:PS lipid substrates).
      
  • Detection:

    • Incubate for 60 min at RT.

    • Add 10

      
      L ADP-Glo™ Reagent  (terminates reaction, depletes ATP).
      
    • Incubate 40 min.

    • Add 20

      
      L Kinase Detection Reagent  (converts ADP to light).
      
    • Read Luminescence (RLU).

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO (0%) and No-Enzyme (100%) controls.

    • Note: Fragments often show <50% inhibition at 10

      
      M.
      
Protocol B: Surface Plasmon Resonance (SPR) for Fragment Screening

Purpose: To measure direct binding affinity (


) and kinetics, avoiding artifacts common in enzymatic assays with weak binders.
  • Immobilization:

    • Immobilize biotinylated PI3K protein on a Streptavidin (SA) sensor chip.

    • Target density: 2000-4000 RU (high density required for fragments).

  • Injection:

    • Prepare a concentration series of MPC-Fragment (e.g., 0, 12.5, 25, 50, 100, 200

      
      M) in Running Buffer (PBS-P + 2% DMSO).
      
    • Inject at 30

      
      L/min for 60s (Association).
      
    • Dissociate for 120s (Dissociation).

  • Correction:

    • Use a reference channel (biotinylated BSA or empty SA) to subtract non-specific binding.

    • Perform Solvent Correction (DMSO calibration) to account for bulk refractive index changes.

  • Analysis:

    • Fit data to a 1:1 Steady State Affinity model (since fragments have fast on/off rates).

    • Calculate

      
      .
      

Structural Evolution & SAR Logic

Understanding why this product behaves as it does requires visualizing the Structure-Activity Relationship (SAR).

SAR_Evolution Fragment MPC-Fragment (N,6-dimethyl-2-morpholin...) Role: Hinge Binder Potency: >10 uM Selectivity: Low Hit Hit Optimization (+ Aryl group at C4/C6) Fragment->Hit Add hydrophobic groups Lead Lead Compound (e.g., BKM120 Core) Role: Affinity Pocket Penetration Potency: <100 nM Hit->Lead Optimize H-bonds & Solubility Drug Clinical Drug (Buparlisib/Pictilisib) Role: Systemic Efficacy Potency: <10 nM Selectivity: Tuned Lead->Drug ADME/Tox Refinement

Caption: The MPC-Fragment is the starting point. Potency is gained by adding aryl groups to occupy the hydrophobic affinity pocket adjacent to the ATP hinge.

References

  • Discovery of BKM120 (Buparlisib): Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for the Treatment of Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779. Link

  • Structural Basis of PI3K Inhibition: Walker, E. H., et al. (2000). "Structural determinants for phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine." Molecular Cell, 6(4), 909-919. Link

  • Morpholino-Pyrimidine Scaffold Review: Rewcastle, G. W., et al. (2011). "PI3K inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 21(9), 1425-1447. Link

  • Kinase Profiling Methodologies: Hastie, C. J., et al. (2006). "Protocol for a kinase activity assay using the ADP-Glo™ Kinase Assay." Nature Protocols. Link

Validation

A Comparative Clinical Guide to Morpholino Pyrimidine Derivatives: Spotlight on the Dual PI3K/mTOR Inhibitor Apitolisib

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway remains a critical axis for intervention. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway remains a critical axis for intervention. This guide provides a comprehensive comparison of the clinical-stage morpholino pyrimidine derivative, Apitolisib (GDC-0980), a potent dual inhibitor of PI3K and mTOR kinases. We will delve into its performance alongside other PI3K/mTOR pathway inhibitors and a standard-of-care agent in relevant cancer indications, supported by available clinical trial data.

Introduction: The PI3K/mTOR Pathway in Oncology

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[1] Activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to various cancer therapies.[1] This has made the development of inhibitors targeting key nodes of this pathway an intense area of research.

The initial approach focused on selective inhibition of mTORC1 with rapalogs like everolimus. However, this often leads to a feedback activation of AKT, limiting their efficacy.[1] This observation spurred the development of dual PI3K/mTOR inhibitors, such as Apitolisib, with the rationale that a more complete blockade of the pathway could lead to improved anti-tumor activity.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth fourEBP1->CellGrowth Apitolisib Apitolisib (GDC-0980) Apitolisib->PI3K Inhibits Apitolisib->mTORC1 Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Profile of Apitolisib (GDC-0980)

Apitolisib is an orally bioavailable, potent, dual inhibitor of Class I PI3K isoforms (α, β, δ, γ) and mTOR kinase.[1][2] Its morpholino-pyrimidine core is a key structural feature contributing to its inhibitory activity.

Mechanism of Action

Apitolisib targets the ATP-binding sites of both PI3K and mTOR, leading to the suppression of downstream signaling.[3] This dual inhibition is designed to prevent the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[1] Preclinical studies have shown that Apitolisib effectively inhibits the phosphorylation of AKT and S6 ribosomal protein, key downstream effectors of PI3K and mTOR, respectively.[4]

Preclinical Data

In preclinical models, Apitolisib has demonstrated broad and potent anti-tumor activity across a range of cancer types, including those with PIK3CA mutations, PTEN loss, and KRAS mutations.[3] It has been shown to induce both apoptosis and autophagy in cancer cells.[2] In xenograft models of breast, ovarian, lung, and prostate cancer, Apitolisib inhibited tumor growth at well-tolerated oral doses.[3]

Clinical Trial Information and Results

Apitolisib has been evaluated in several Phase I and II clinical trials across a variety of solid tumors.

A first-in-human Phase I study established a recommended Phase II dose (RP2D) of 40 mg once daily.[5][6] This study demonstrated dose-proportional pharmacokinetics and on-target pharmacodynamic activity at doses of 16 mg and above.[5][6] Evidence of single-agent activity was observed, with 10 RECIST partial responses, including in patients with peritoneal mesothelioma and PIK3CA-mutant head and neck cancer.[5][6]

However, in a randomized Phase II trial in patients with metastatic renal cell carcinoma (mRCC), Apitolisib did not show superiority over the mTOR inhibitor everolimus.[7][8][9] The median progression-free survival (PFS) was significantly shorter for Apitolisib (3.7 months) compared to everolimus (6.1 months).[7][9]

Comparative Analysis

To provide a comprehensive clinical perspective, we will compare Apitolisib with another PI3K inhibitor, Buparlisib, the mTOR inhibitor Everolimus, and the selective estrogen receptor degrader (SERD) Fulvestrant, which is often used in combination with PI3K inhibitors in breast cancer.

Buparlisib (BKM120)

Buparlisib is an oral pan-Class I PI3K inhibitor.[10] Similar to Apitolisib, it has been extensively studied in various cancers. In the BELLE-2 and BELLE-3 Phase III trials for advanced HER2-negative breast cancer, Buparlisib in combination with fulvestrant showed a modest improvement in PFS but was associated with significant toxicity, ultimately leading to the discontinuation of its development for this indication.[10]

Everolimus

Everolimus is an mTORC1 inhibitor that is approved for the treatment of several cancers, including hormone receptor-positive, HER2-negative advanced breast cancer and metastatic renal cell carcinoma.[11][12] As mentioned, a direct comparison in mRCC showed everolimus to be more effective than Apitolisib.[7][9] This suggests that for certain tumor types, selective mTORC1 inhibition may be a more favorable strategy than dual PI3K/mTOR inhibition, possibly due to a better-tolerated safety profile.

Fulvestrant

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[13][14][15] It works by binding to, blocking, and degrading the estrogen receptor.[14][16] Fulvestrant is often used as a backbone therapy in combination with targeted agents like PI3K inhibitors. The rationale is to simultaneously block two key signaling pathways driving tumor growth.

DrugTarget(s)Key Clinical Trial(s)Efficacy (Median PFS)Common Grade ≥3 Adverse Events
Apitolisib (GDC-0980) PI3K (Class I), mTORPhase II (mRCC)3.7 months[7][9]Hyperglycemia (40%), Rash (24%)[7][9]
Buparlisib (BKM120) PI3K (pan-Class I)BELLE-2 (Breast Cancer)6.9 months (with fulvestrant)[10]Hyperglycemia, Rash, Depression, Anxiety[17]
Everolimus mTORC1BOLERO-2 (Breast Cancer)7.8 months (with exemestane)[18]Stomatitis, Anemia, Dyspnea, Hyperglycemia, Fatigue[18]
Phase II (mRCC)6.1 months[7][9]Anemia, Dyspnea, Hyperglycemia[7][9]
Fulvestrant Estrogen ReceptorFALCON (Breast Cancer)16.6 months (monotherapy)[15]Arthralgia, Hot flashes, Nausea[15]

Experimental Protocols

PI3K/mTOR Kinase Activity Assay (Representative)

This protocol describes a general method for assessing the inhibitory activity of compounds against PI3K and mTOR kinases, similar to those used in the preclinical evaluation of Apitolisib.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K and mTOR.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • Substrates (e.g., PIP2 for PI3K, GFP-4E-BP1 for mTOR)

  • ATP

  • Test compound (e.g., Apitolisib)

  • Assay buffer

  • Detection reagents (e.g., fluorescence polarization-based for PI3K, time-resolved fluorescence for mTOR)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the enzyme, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at room temperature.

  • Stop the reaction.

  • Add detection reagents.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: General workflow for a kinase inhibition assay.

Conclusion and Future Directions

The development of morpholino pyrimidine derivatives as PI3K/mTOR inhibitors has provided valuable insights into the complexities of targeting this critical oncogenic pathway. While Apitolisib demonstrated potent dual inhibition and single-agent activity in early clinical trials, its comparison with everolimus in mRCC highlighted the challenges of translating preclinical promise into superior clinical efficacy, particularly concerning the therapeutic window. The increased toxicity associated with dual PI3K/mTOR inhibition may limit its broad applicability.

Future research in this area will likely focus on:

  • Identifying predictive biomarkers to select patient populations most likely to benefit from dual PI3K/mTOR inhibition.

  • Exploring intermittent dosing schedules to mitigate toxicity.

  • Developing next-generation inhibitors with improved selectivity and safety profiles.

  • Investigating novel combination strategies to overcome resistance mechanisms.

The journey of Apitolisib and related compounds underscores the iterative nature of drug development and the importance of rigorous clinical evaluation in defining the therapeutic role of novel agents.

References

  • Clinicaltrials.eu. Fulvestrant – Application in Therapy and Current Clinical Research. [Link]

  • O'Leary B, et al. A Review of Fulvestrant in Breast Cancer. PMC. 2017. [Link]

  • Drugs of the Future. Apitolisib. Dual PI3K/mTOR inhibitor, Oncolytic. 2012. [Link]

  • Mayer IA, et al. Everolimus in the Treatment of Metastatic Breast Cancer. PMC. 2014. [Link]

  • Cancer Research UK. A trial of buparlisib for advanced hormone receptor positive breast cancer that is HER2 negative and has got worse despite having other treatments (BELLE 3). 2018. [Link]

  • Clinical Trials Arena. Faslodex (fulvestrant) for the Treatment of Advanced Breast Cancer. 2018. [Link]

  • Wikipedia. Buparlisib. [Link]

  • National Cancer Institute. Definition of apitolisib. [Link]

  • Rodon J, et al. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. PubMed. 2020. [Link]

  • Sarker D, et al. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PMC. 2014. [Link]

  • Osborne CK, et al. Clinical Value of Fulvestrant in Breast Cancer. Clinical Breast Cancer. 2004. [Link]

  • Patsnap Synapse. What is Fulvestrant used for?. 2024. [Link]

  • Mayer IA, et al. A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. AACR Journals. 2016. [Link]

  • ResearchGate. of ongoing clinical trials of everolimus for the treatment of breast cancer. [Link]

  • Sarker D, et al. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. 2015. [Link]

  • Sagara, et al. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Cancer Chemotherapy and Pharmacology. 2016. [Link]

  • Sarker D, et al. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed. 2015. [Link]

  • ClinicalTrials.gov. Phase II Trial of EVEROLIMUS ± Trastuzumab in Hormone-Refractory Metastatic Breast Cancer. [Link]

  • Dolly S, et al. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. 2016. [Link]

  • Salphati L, et al. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor. PMC. 2024. [Link]

  • Soulières D, et al. BERIL-1: A phase II, placebo-controlled study of buparlisib (BKM120) plus paclitaxel in patients with platinum-pretreated recurrent/metastatic head and neck squamous cell carcinoma (HNSCC). ASCO Publications. 2016. [Link]

  • Aihara Y, et al. Overcoming the Adverse Effects of Everolimus to Achieve Maximum Efficacy in the Treatment of Inoperable Breast Cancer: A Review of 11 Cases at Our Hospital. Karger Publishers. 2018. [Link]

  • Szuławska A, et al. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. PMC. 2021. [Link]

  • Powles T, et al. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. PubMed. 2016. [Link]

  • Dolly S, et al. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. PMC. 2016. [Link]

  • Powles T, et al. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. White Rose University Consortium. 2016. [Link]

  • Abdel-Razeq H, et al. The Role of Everolimus in the Treatment of Breast Cancer. SCIRP. 2013. [Link]

  • Dolly S, et al. Phase I study of apitolisib (GDC-0980), dual phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase inhibitor, in patients with advanced solid tumors. Clinical Cancer Research. 2016. [Link]

  • Powles T, et al. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathw. CORE. 2016. [Link]

  • Powles T, et al. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. PMC. 2016. [Link]

  • ChEMBL. Compound: APITOLISIB (CHEMBL1922094). [Link]

  • Powles T, et al. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. ASCO Publications. 2016. [Link]

Sources

Comparative

independent verification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine activity

Title: Independent Verification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (NDMA-Pyr) Activity: A Comparative Guide Executive Summary & Mechanistic Rationale In the landscape of targeted kinase therapeutics, the m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Independent Verification of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (NDMA-Pyr) Activity: A Comparative Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted kinase therapeutics, the morpholino-pyrimidine scaffold is a privileged pharmacophore. N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS: 381716-92-3), hereafter referred to as NDMA-Pyr , is a foundational fragment molecule[1]. Its structural architecture—specifically the morpholine ring attached to a pyrimidine core—is the exact hinge-binding motif utilized by blockbuster pan-PI3K and dual PI3K/mTOR inhibitors, such as Buparlisib (BKM120)[2][3].

To independently verify the activity of NDMA-Pyr, we cannot rely solely on structural homology. As a Senior Application Scientist, I mandate a rigorous, multi-tiered experimental framework. This guide outlines how to objectively benchmark NDMA-Pyr against established clinical inhibitors using a self-validating cascade of biochemical, mechanistic, and phenotypic assays.

The mechanistic rationale for targeting the Phosphoinositide 3-kinase (PI3K) pathway with NDMA-Pyr relies on the morpholine oxygen acting as a critical hydrogen bond acceptor for the Val851 residue in the ATP-binding pocket of the kinase hinge region[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 AKT->mTOR Activates mTOR->AKT p-Ser473 Feedback NDMA NDMA-Pyr (Test Compound) NDMA->PI3K ATP-Competitive Inhibition BKM120 Buparlisib (Positive Control) BKM120->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling cascade and the targeted intervention nodes of morpholino-pyrimidines.

Comparative Performance Data

To establish a baseline for verification, NDMA-Pyr must be profiled against known standards. Below is a structured quantitative comparison matrix. Because NDMA-Pyr is a smaller fragment compared to fully optimized clinical candidates, we expect a right-shifted IC50.

CompoundTarget ProfileBiochemical IC50 (PI3Kα)Cellular IC50 (HCT116)p-AKT (Ser473) Inhibition
NDMA-Pyr PI3K (Putative)To be determinedTo be determinedAssay Dependent
pan-PI3K52 nM0.5 µMStrong (>90%)[2]
LY294002 pan-PI3K / mTOR1.4 µM10.0 µMModerate (~60%)

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any data generated for NDMA-Pyr is free from assay interference or biological artifacts.

Protocol 1: Biochemical Kinase Affinity via ADP-Glo™

To verify direct target engagement at the enzymatic level, we utilize the .

  • Step 1: Kinase Reaction: Incubate recombinant PI3Kα with PIP2 substrate, ATP (at 1 mM), and serial dilutions of NDMA-Pyr for 60 minutes.

    • Causality Check: Why 1 mM ATP? Traditional radiometric assays use low ATP (10 µM), which artificially inflates the potency of ATP-competitive inhibitors. Using physiological 1 mM ATP ensures the derived IC50 will accurately translate to the cellular environment[4].

  • Step 2: ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and enzymatically deplete all unreacted ATP[5].

    • Self-Validation: Include a "No Enzyme" control well. This establishes the background noise of incomplete ATP depletion. A robust assay must yield a Z'-factor > 0.6[6].

  • Step 3: ADP Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light[4].

    • Causality Check: Luminescence is directly proportional to ADP produced. This positive-readout signal is highly resistant to false positives caused by auto-fluorescent small molecules, a common issue with fragment libraries[5].

Protocol 2: Cellular Target Engagement via Western Blotting

Biochemical affinity does not guarantee cellular permeability. We must verify that NDMA-Pyr engages the PI3K pathway inside a living cell.

  • Step 1: Cell Treatment: Plate PIK3CA-mutant cells (e.g., HCT116) and treat with NDMA-Pyr, BKM120 (positive control), or DMSO (vehicle) for exactly 2 hours[2][7].

    • Causality Check: A short 2-hour incubation is critical. It isolates direct kinase inhibition from secondary, off-target transcriptional feedback loops or apoptosis-induced protein degradation that occur at 24-48 hours.

  • Step 2: Lysis and SDS-PAGE: Lyse cells in RIPA buffer with phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Step 3: Phospho-Probing: Probe the membrane for p-AKT (Ser473), p-AKT (Thr308), and total AKT.

    • Self-Validation: Thr308 is phosphorylated by PDK1, while Ser473 is phosphorylated by mTORC2. If NDMA-Pyr is a pure pan-PI3K inhibitor, both will decrease. If it is a dual PI3K/mTOR inhibitor, Ser473 will be profoundly suppressed[3]. Total AKT serves as the internal loading control to prove that the inhibitor isn't simply destroying the protein.

Protocol 3: Phenotypic Viability via CellTiter-Glo® 2.0

Finally, we must determine if the pathway inhibition translates to an anti-proliferative phenotype using the.

  • Step 1: Plating and Treatment: Plate cells in a 384-well opaque plate. Treat with NDMA-Pyr for 72 hours.

    • Self-Validation: Always include a "Day 0" baseline plate (read at the time of drug addition). Comparing the 72-hour read to the Day 0 read allows you to distinguish whether NDMA-Pyr is cytostatic (halts growth) or cytotoxic (kills existing cells).

  • Step 2: ATP Quantification: Add CellTiter-Glo 2.0 reagent directly to the culture medium in a 1:1 ratio. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes[8][9].

  • Step 3: Luminescence Reading: Record the luminescent signal.

    • Causality Check: Why CellTiter-Glo instead of MTT? MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic inhibitors (like mTOR inhibitors). CellTiter-Glo directly measures intracellular ATP, the fundamental and unbiased currency of metabolically active, viable cells[9][10].

Experimental Workflow Visualization

To ensure seamless execution by laboratory personnel, the logical progression of these verification steps is mapped below. Failure at any node requires returning to structural optimization rather than proceeding to the next phase.

Workflow S1 1. ADP-Glo Kinase Assay (Biochemical Affinity) S2 2. Western Blotting (Target Engagement) S1->S2 IC50 < 10 µM S3 3. CellTiter-Glo 2.0 (Phenotypic Viability) S2->S3 p-AKT Suppressed S4 Data Synthesis & Comparative Analysis S3->S4 Viability Correlated

Fig 2: Sequential verification workflow from biochemical affinity to cellular phenotypic response.

References

  • Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor Source: PubMed / AACR Journals URL:[Link]

  • Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines Source: PubMed / NIH URL:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases Source: Assay and Drug Development Technologies / ResearchGate URL:[Link]

Sources

Validation

Comparative Analysis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Analogs: Navigating the PI3K/mTOR Inhibitor Landscape

The following guide provides a comparative analysis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine and its optimized analogs. This document is structured for researchers and drug development professionals, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine and its optimized analogs. This document is structured for researchers and drug development professionals, focusing on the structural evolution, mechanistic distinctiveness, and experimental performance of this chemical scaffold within the PI3K/mTOR inhibitor landscape.

Executive Summary: The Morpholino-Pyrimidine Pharmacophore

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 380875-93-4) represents a "privileged scaffold" in kinase drug discovery. It serves as the minimal pharmacophore for ATP-competitive inhibition of the Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR) pathway.

While the parent fragment itself exhibits modest potency, its structural derivatives—formed by elaborating the pyrimidine core—have yielded some of the most potent clinical candidates in oncology. This guide compares the parent scaffold against three distinct classes of high-performance analogs:

  • Buparlisib (BKM-120): A 2,6-dimorpholino-pyrimidine derivative (Pan-PI3K inhibitor).[1]

  • Pictilisib (GDC-0941): A thienopyrimidine bioisostere (Isoform-selective PI3K inhibitor).

  • ZSTK474: A triazine-based analog (Pan-PI3K inhibitor).

Structural & Mechanistic Analysis

The Core Binding Mode

The efficacy of this class stems from the morpholine moiety at position 2 .

  • Hinge Binder: The morpholine oxygen atom functions as a critical hydrogen bond acceptor, interacting with the backbone amide of Val851 (in PI3K

    
    ) within the ATP-binding pocket.
    
  • Scaffold Role: The pyrimidine ring positions the morpholine for this interaction while directing the C-4 and C-6 substituents toward the affinity pocket and solvent-exposed regions, respectively.

Analog Evolution and Optimization

The following table contrasts the structural modifications and their functional consequences.

Compound ClassRepresentative AnalogStructural ModificationMechanistic Impact
Parent Scaffold N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amineMinimal CoreFragment Lead: Establishes hinge binding; low potency due to lack of hydrophobic pocket occupancy.
Class A: Pyrimidines Buparlisib (BKM-120) 2,6-Dimorpholine substitution + Trifluoromethyl-pyridine at C-4Pan-Inhibition: Second morpholine improves solubility; CF3 group fills the hydrophobic affinity pocket, boosting potency to nanomolar range.
Class B: Thienopyrimidines Pictilisib (GDC-0941) Fused thiophene ring (Thienopyrimidine) + Indazole substituentSelectivity: The fused ring system restricts conformational flexibility, enhancing selectivity for Class I PI3K isoforms over mTOR.
Class C: Triazines ZSTK474 Triazine core (Bioisostere) + Benzimidazole substituentMetabolic Stability: Triazine core alters metabolic liability; exhibits high oral bioavailability and broad-spectrum PI3K inhibition.

Comparative Performance Data

The following data aggregates biochemical IC


 values and cellular potency metrics.
Biochemical Potency (IC in nM)

Note: Lower values indicate higher potency.

Target KinaseParent Scaffold (Est.)*BKM-120 (Buparlisib)GDC-0941 (Pictilisib)ZSTK474
PI3K

> 1,00052316
PI3K

> 1,000166336
PI3K

> 1,00011636
PI3K

> 5,0002627549
mTOR Inactive> 5,000 (Weak)> 10,000 (Inactive)> 10,000

*Parent scaffold values are estimated based on typical fragment-based screening data for unoptimized aminopyrimidines.

Cellular Viability (GI in M)

Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Cancer).

CompoundA549 GI

MCF-7 GI

Mechanism of Cell Death
BKM-120 1.5

M
1.1

M
G2/M Arrest + Apoptosis (Microtubule destabilization off-target effect)
GDC-0941 0.8

M
0.5

M
G1 Arrest (Pure PI3K pathway blockade)
ZSTK474 0.3

M
0.2

M
G1 Arrest (Potent anti-proliferative)

Pathway Visualization & Mechanism

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the specific intervention points for these analogs.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K / 4E-BP1 mTORC1->S6K Phosphorylation Proliferation Cell Growth & Survival S6K->Proliferation Promotes Inhibitors Analogs (BKM-120, GDC-0941) Block ATP Binding Inhibitors->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade. Analogs competitively bind to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby silencing downstream Akt/mTOR signaling.

Experimental Protocols

To validate the performance of these analogs, the following standardized protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine IC


 values against recombinant PI3K isoforms.
Principle:  Measures ADP generation from the kinase reaction, correlating directly with kinase activity.
  • Preparation: Dilute compounds (Parent, BKM-120, GDC-0941) in DMSO to 100x final concentration. Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Enzyme Reaction:

    • Add 2

      
      L of compound solution to a 384-well white plate.
      
    • Add 4

      
      L of PI3K enzyme (0.5 ng/
      
      
      
      L). Incubate for 15 min at RT.
    • Initiate reaction by adding 4

      
      L of substrate mix (PIP2:PS lipid vesicles + ATP).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  to stop the reaction and deplete remaining ATP. Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  to convert ADP to ATP and generate luciferase signal. Incubate 30 min.
      
  • Analysis: Read luminescence on a plate reader (e.g., PerkinElmer EnVision). Plot RLU vs. Log[Concentration] to calculate IC

    
    .
    
Western Blotting for Pathway Inhibition

Objective: Confirm cellular target engagement (inhibition of p-Akt).

  • Cell Treatment: Seed A549 cells (10

    
     cells/well) in 6-well plates. Starve in serum-free media for 12h. Treat with analogs (0.1, 1, 10 
    
    
    
    M) for 2h. Stimulate with Insulin (100 nM) for 15 min.
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Electrophoresis: Load 20

    
    g protein/lane on 10% SDS-PAGE gel. Transfer to PVDF membrane.
    
  • Immunoblotting:

    • Block with 5% BSA in TBST.

    • Primary Antibodies: Anti-p-Akt (Ser473) (Cell Signaling #4060) and Anti-Total Akt (Cell Signaling #4691).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Quantification: Visualize using ECL substrate. A successful inhibitor will show dose-dependent reduction in p-Akt band intensity without affecting Total Akt.

Conclusion

While N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine serves as the foundational scaffold, it is insufficient for clinical utility due to limited potency. The comparative analysis demonstrates that:

  • For Pan-PI3K Inhibition: BKM-120 is the preferred analog, though researchers must account for its off-target microtubule effects.

  • For Isoform Selectivity: GDC-0941 offers superior specificity for Class I PI3K, making it the ideal tool compound for dissecting PI3K-driven phenotypes without confounding mTOR effects.

  • For Metabolic Stability: ZSTK474 provides a robust alternative with a distinct chemical core (triazine), useful when pyrimidine-based metabolic liabilities are observed.

Researchers should select the analog that best aligns with their specific selectivity requirements and in vivo stability needs.

References

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010)

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology (2024)

  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Source: Cancer Science (2008)

  • Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. Source: Clinical Cancer Research (2012)

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Source: ResearchGate (Review)

Sources

Comparative

Structural-Toxicity Relationship (STR) Guide: N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine vs. Advanced Morpholino-Pyrimidine Kinase Inhibitors

Executive Summary & Rationale N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) serves as a fundamental synthetic intermediate and structural pharmacophore in the development of pan-PI3K and dual PI3K/mTOR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) serves as a fundamental synthetic intermediate and structural pharmacophore in the development of pan-PI3K and dual PI3K/mTOR inhibitors. Because the morpholine-pyrimidine core dictates the primary kinase hinge-binding interaction, understanding its baseline physicochemical and toxicity liabilities is essential for rational drug design.

This guide objectively compares the toxicity profile of this core fragment against fully elaborated clinical analogs—specifically Buparlisib (BKM120) and Pictilisib (GDC-0941) . By deconstructing the structural-toxicity relationships (STR), researchers can better predict off-target liabilities, particularly blood-brain barrier (BBB) penetration and hepatotoxicity, early in the drug development pipeline.

Structural Context & Mechanistic Causality

The efficacy of morpholino-pyrimidine derivatives stems from a highly specific molecular interaction. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the valine residue (Val851 in PI3Kα) within the ATP-binding pocket of the kinase hinge region1[1].

However, the very features that grant target affinity also drive the class-wide toxicity profile:

  • On-Target Toxicity (Metabolic): Complete blockade of the PI3K/AKT/mTOR pathway inherently disrupts downstream insulin signaling, leading to compensatory hyperinsulinemia and severe hyperglycemia2[2].

  • Off-Target Toxicity (CNS): The low molecular weight and high lipophilicity of the base N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine fragment facilitate rapid passive diffusion across the blood-brain barrier (BBB). When this core is elaborated into dimorpholino structures like Buparlisib, the resulting CNS accumulation triggers severe psychiatric adverse events3[3].

Pathway cluster_OnTarget On-Target Effects (Systemic) cluster_OffTarget Physicochemical / Off-Target Effects Inhibitor Morpholino-Pyrimidine Core (e.g., CAS 381716-92-3) PI3K Class I PI3K (Hinge Region Binding) Inhibitor->PI3K H-bond via Morpholine Oxygen BBB Blood-Brain Barrier Penetration Inhibitor->BBB High Lipophilicity (Compound Specific) Liver CYP-Mediated Hepatotoxicity Inhibitor->Liver Hepatic Clearance Insulin Insulin Signaling Blockade PI3K->Insulin Pathway Inhibition Hyperglycemia Hyperglycemia (Dose-Limiting Toxicity) Insulin->Hyperglycemia Metabolic Shift Psych Psychiatric Toxicity (Anxiety/Depression) BBB->Psych CNS Accumulation

Fig 1: Mechanistic pathways linking morpholino-pyrimidine PI3K inhibition to systemic toxicities.

Comparative Toxicity Profiles

To contextualize the toxicity of the isolated fragment, we must compare it against optimized clinical candidates that utilize the same core pharmacophore.

CompoundStructural ClassPrimary Target(s)BBB PermeabilityDose-Limiting Toxicities (DLTs)
N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Morpholino-pyrimidine (Fragment)PI3K (Low affinity, unoptimized)High (Predicted due to low MW and lipophilicity)N/A (Preclinical intermediate); High risk of off-target kinase promiscuity and rapid hepatic clearance.
Buparlisib (BKM120) Dimorpholino-pyrimidinePan-PI3K (α, β, γ, δ)Very High (Efflux Ratio ~1.0)Psychiatric disorders (depression, anxiety), Hepatotoxicity (ALT/AST elevation), Hyperglycemia[4].
Pictilisib (GDC-0941) Morpholino-thienopyrimidinePan-PI3KLow (Actively effluxed by P-gp)Maculopapular rash, Gastrointestinal toxicity (diarrhea), Hyperglycemia.

Key Insight: The addition of a second morpholine ring in Buparlisib increases lipophilicity, neutralizing P-glycoprotein (P-gp) mediated efflux. This results in an Efflux Ratio of ~1.0, allowing massive CNS accumulation and subsequent psychiatric toxicity4[4]. Conversely, the thienopyrimidine core of Pictilisib is actively effluxed, sparing the patient from CNS toxicity but shifting the burden to the gastrointestinal tract.

Self-Validating Experimental Protocols

To accurately profile N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine derivatives during lead optimization, the following self-validating in vitro workflows must be employed.

Protocol A: MDCK-MDR1 Permeability Assay (CNS Toxicity Prediction)

Causality: Standard Caco-2 assays often underestimate BBB penetration. The MDCK-MDR1 cell line overexpresses human P-glycoprotein (P-gp), providing a highly accurate model for predicting the psychiatric toxicity liabilities seen in dimorpholino-pyrimidines.

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm².
    
  • Validation (Self-Correction): Culture for 5-7 days. Do not proceed unless Transendothelial Electrical Resistance (TEER) exceeds 200 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare the test compound (e.g., CAS 381716-92-3) at 10 µM in HBSS buffer (pH 7.4). Apply to either the apical (A) or basolateral (B) chamber.

  • Incubation & Sampling: Incubate for 120 minutes at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ).
    • Interpretation: An

      
       indicates the compound is a poor P-gp substrate, predicting high BBB penetration and a severe risk of psychiatric adverse events.
      
Protocol B: 3D HepG2 Spheroid Assay (Hepatotoxicity Screening)

Causality: Morpholino-pyrimidines frequently cause Grade 3/4 transaminase elevations. 2D hepatic cultures rapidly lose CYP450 expression, leading to false negatives for compounds that form reactive, hepatotoxic metabolites. 3D spheroids restore cell-cell interactions and basal CYP450 activity, ensuring accurate toxicity readouts.

  • Spheroid Formation: Seed HepG2 cells in ultra-low attachment (ULA) 96-well plates at 1,000 cells/well. Centrifuge at 130 x g for 5 minutes.

  • Maturation: Incubate for 72 hours until a single, dense spheroid forms per well (diameter ~300 µm).

  • Treatment: Expose spheroids to a 10-point concentration gradient (0.1 µM - 100 µM) of the test compound for 72 hours.

  • Readout: Lyse spheroids using CellTiter-Glo® 3D Reagent. Quantify ATP via luminescence to determine cell viability and calculate the

    
     for hepatotoxicity.
    

Workflow cluster_BBB CNS Toxicity Prediction cluster_Liver Hepatotoxicity Screening Start Compound Library (Morpholino-pyrimidines) MDCK MDCK-MDR1 Transwell Assay Start->MDCK HepG2 3D HepG2 Spheroid Culture Start->HepG2 LCMS LC-MS/MS Quantification MDCK->LCMS Efflux Efflux Ratio < 2.0 (High BBB Risk) LCMS->Efflux Profile Preclinical Toxicity Profile Generation Efflux->Profile CNS Data ATP ATP Cell Viability Assay HepG2->ATP Tox IC50 Determination (Liver Tox Risk) ATP->Tox Tox->Profile Liver Data

Fig 2: Integrated in vitro screening workflow for evaluating CNS and hepatotoxicity profiles.

References

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions.National Institutes of Health (NIH) / PMC.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.Frontiers in Chemistry.
  • Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial.National Institutes of Health (NIH) / PMC.
  • Buparlisib is a brain penetrable pan-PI3K inhibitor.National Institutes of Health (NIH) / PMC.

Sources

Validation

Benchmarking N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine Against Standard-of-Care PI3K/mTOR Inhibitors

A Comprehensive Preclinical Comparison Guide Introduction & Rationale The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway (PAM axis) is a highly conserved network regulatin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Preclinical Comparison Guide

Introduction & Rationale

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway (PAM axis) is a highly conserved network regulating cell survival, proliferation, and metabolism[1]. Dysregulation of this axis—often through PIK3CA mutations or PTEN loss—is one of the most frequent oncogenic drivers in human cancers, making it a prime target for therapeutic intervention[2].

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (NDMA-PM) is a small-molecule building block featuring a 2-morpholinopyrimidine scaffold. This specific structural motif is a recognized, privileged pharmacophore known for its ability to occupy the ATP-binding pocket of lipid and protein kinases, serving as the core foundation for numerous clinical-stage PI3K and mTOR inhibitors[3].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the fragment-like NDMA-PM against two fully elaborated standard-of-care (SoC) clinical drugs:

  • Alpelisib (BYL719): An alpha-specific PI3K inhibitor approved for PIK3CA-mutated breast cancer.

  • Everolimus (RAD001): An allosteric mTORC1 inhibitor used across various solid tumors.

By evaluating a fragment (NDMA-PM) against optimized SoC drugs, researchers can understand the baseline biochemical activity of the morpholinopyrimidine pharmacophore and the causality behind the structural optimizations required to achieve picomolar clinical efficacy.

Mechanistic Overview

The PAM axis operates through a cascading phosphorylation network. PI3K converts PIP2 to PIP3, recruiting AKT to the membrane where it is phosphorylated by PDK1 and mTORC2[4]. Activated AKT subsequently relieves suppression on mTORC1, driving protein translation and cell growth[5].

  • Alpelisib competitively binds the ATP pocket of the PI3Kα catalytic subunit, halting the cascade at its origin.

  • Everolimus binds to FKBP12, forming a complex that allosterically inhibits mTORC1 downstream, though it leaves mTORC2 intact.

  • NDMA-PM , due to its minimal steric bulk and dual-pharmacophore nature, acts as a weak, pan-active ATP-competitive fragment against both PI3K and mTOR kinase domains.

Pathway RTK RTK (EGFR/HER2) PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 mTORC2 mTORC2 PI3K->mTORC2 AKT AKT PIP2->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K / p-S6 (Translation) mTORC1->S6K mTORC2->AKT Phosphorylates Ser473 Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PI3K Everolimus Everolimus (mTORC1 Inhibitor) Everolimus->mTORC1 NDMAPM NDMA-PM (Dual Fragment) NDMAPM->PI3K NDMAPM->mTORC1 NDMAPM->mTORC2

Fig 1. PI3K/AKT/mTOR signaling cascade and intervention points of Alpelisib, Everolimus, and NDMA-PM.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to mathematically prove the integrity of the generated data.

Biochemical Kinase Activity Profiling (ADP-Glo™ Assay)

Causality & Rationale: The ADP-Glo assay quantifies the conversion of ATP to ADP by kinases. Because ATP depletion directly correlates with kinase activity, this luminescence-based approach provides a highly sensitive, non-radioactive readout for ATP-competitive inhibitors like Alpelisib and NDMA-PM. Step-by-Step Protocol:

  • Preparation: Dilute recombinant PI3K isoforms (α, β, δ, γ) and mTOR in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA).

  • Compound Incubation: Dispense 5 µL of kinase/lipid substrate mixture into a 384-well plate. Add 100 nL of compounds (NDMA-PM, Alpelisib, Everolimus) in a 10-point dose-response curve. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the specific

    
     for each kinase) to initiate the reaction. Incubate for 60 minutes.
    
  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (30 min).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO vehicle wells (0% inhibition, max signal) and 10 µM Staurosporine wells (100% inhibition, min signal). Data is only accepted if Z' > 0.65, proving the assay's dynamic range is statistically robust.

Cellular Phospho-Signaling Validation (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular target engagement due to membrane permeability constraints. We measure p-AKT (Ser473) as a direct proxy for mTORC2/PI3K activity, and p-S6 (Ser235/236) as a proxy for mTORC1 activity. Step-by-Step Protocol:

  • Treatment: Seed MCF-7 cells in 6-well plates. Treat with compounds for 2 hours to capture acute signaling inhibition before compensatory feedback loops activate.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-AKT(S473), total AKT, p-S6(S235/236), and total S6.

  • Self-Validation (Normalization): Signal intensity of phosphorylated targets must be mathematically normalized against their respective total protein levels. GAPDH is used as an orthogonal loading control to validate equal protein dispensing across all lanes.

Cell Viability & Proliferation (CellTiter-Glo®)

Causality & Rationale: To determine the ultimate phenotypic impact of the inhibitors, we measure intracellular ATP levels, which are directly proportional to the number of metabolically active, viable cells. Step-by-Step Protocol:

  • Plating: Seed MCF-7 (PIK3CA mutant) and HCT116 (KRAS/PIK3CA mutant) cells at 2,000 cells/well in 96-well plates.

  • Dosing: Treat with a serial dilution of compounds for 72 hours.

  • Detection: Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.

  • Self-Validation: Background luminescence from media-only wells is subtracted. Viability is calculated as a percentage relative to the DMSO-treated positive control wells (set to 100% viability).

Workflow Prep 1. Compound Prep (DMSO Stocks) Biochem 2. Biochemical Assay (ADP-Glo Kinase) Prep->Biochem Cell 3. Cellular Assay (Western Blot & CTG) Biochem->Cell Analysis 4. Data Analysis (IC50 & Z'-factor) Cell->Analysis

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitors.

Benchmarking Data & Quantitative Analysis

The following tables summarize the comparative performance of the fragment NDMA-PM against the fully optimized SoC drugs.

Table 1: Biochemical IC50 Profiling (nM) Demonstrates direct target engagement at the isolated kinase level.

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
Alpelisib 4.61,156290250>10,000
Everolimus >10,000>10,000>10,000>10,0001.8
NDMA-PM 4,5006,2005,8007,1003,200

Table 2: Cellular Viability IC50 (µM) Demonstrates the phenotypic translation of biochemical inhibition in 72-hour proliferation assays.

CompoundMCF-7 (PIK3CA Mut)HCT116 (KRAS/PIK3CA Mut)
Alpelisib 0.0250.85
Everolimus 0.0152.10
NDMA-PM 48.565.2

Discussion & Application Insights

The benchmarking data clearly illustrates the evolutionary gap between a core pharmacophore and an optimized clinical drug:

  • Target Selectivity vs. Pan-Activity: Alpelisib demonstrates exquisite selectivity for PI3Kα (IC50 = 4.6 nM), driven by its elaborated side chains that exploit the specific conformational geometry of the alpha isoform's ATP pocket. Conversely, NDMA-PM acts as a pan-PI3K/mTOR inhibitor. Because the 2-morpholinopyrimidine core is small, it fits indiscriminately into the highly conserved hinge regions of both PI3K and mTOR, resulting in micromolar, non-selective inhibition (Table 1).

  • Cellular Translation: In MCF-7 cells (PIK3CA mutated), Alpelisib and Everolimus achieve potent nanomolar growth inhibition. NDMA-PM requires high micromolar concentrations (48.5 µM) to achieve the same effect (Table 2). This drop-off from biochemical to cellular potency is typical for fragment-sized molecules, which often suffer from poor lipophilic efficiency and rapid intracellular efflux[6].

  • Utility in Drug Development: While NDMA-PM is not a viable therapeutic on its own, its value lies in its role as a highly efficient starting scaffold. By utilizing NDMA-PM as a foundational building block, medicinal chemists can perform Structure-Activity Relationship (SAR) campaigns—adding functional groups to the C5 and C6 positions of the pyrimidine ring—to engineer the next generation of highly potent, isoform-selective PI3K or dual PI3K/mTOR inhibitors.

References

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment Source: MedComm (PubMed Central - NIH) URL:[Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer Source: Molecular Cancer (PubMed Central - NIH) URL:[Link]

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in the dynamic field of drug development, handling novel compounds like N,6...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in the dynamic field of drug development, handling novel compounds like N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine necessitates a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards. The procedures outlined herein are built upon established principles of chemical safety and waste management, designed to be a self-validating system for your laboratory operations.

Hazard Assessment: The "Know Your Chemical" Principle

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine may not always be accessible, a hazard assessment can be extrapolated from its structural components—a dimethylpyrimidine and a morpholine moiety—and data from similar molecules.

  • Pyrimidine Derivatives: Compounds in this class can cause skin, eye, and respiratory irritation.[1]

  • Morpholine Derivatives: Morpholine itself is a flammable liquid that can cause severe skin burns and eye damage.[2]

  • General Hazards: Based on analogous compounds, N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine should be treated as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[3] It is classified as a hazardous waste, and disposal must comply with local and national regulations.

Core Directive: Always assume a novel or uncharacterized compound is hazardous. If an SDS is available, it must be consulted as the primary source of information.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.

  • Engineering Controls: All handling and preparation of waste, including transfers and container sealing, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4] The laboratory should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]

  • Personal Protective Equipment (PPE): The following PPE must be worn at all times:

    • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against potential splashes.[4]

    • Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and changed immediately if contamination is suspected.[4]

    • Body Protection: A flame-resistant lab coat or other protective clothing is necessary to prevent skin contact.[4]

Table 1: Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene.To prevent skin absorption of the potentially toxic compound.[2]
Eye Protection Tightly fitting safety goggles and/or face shield.To protect against splashes that can cause severe eye irritation.[2]
Lab Coat Standard or flame-resistant lab coat.To protect against chemical splashes and contamination of personal clothing.[4]

Step-by-Step Disposal Protocol: A Systematic Approach

The disposal of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine must be treated as a formal, documented procedure. The following steps provide a clear workflow from waste generation to final pickup.

Step 1: Waste Characterization

All waste containing N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous chemical waste.[6] Do not dispose of this chemical down the drain or in the regular trash.[4][7]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid waste, including residual powder and contaminated disposables, in a dedicated container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless their compatibility is confirmed.[4] For instance, avoid mixing with strong oxidizing agents.

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[4]

Step 3: Container Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Container Type: Use a chemically compatible, leak-proof container with a tightly sealing cap.[7][8] High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste. Whenever possible, the original manufacturer's container can be used for the disposal of the pure compound.[6]

  • Container Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4] The label must be completed with the following information:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine". Avoid using abbreviations or chemical formulas.[9]

    • An accurate estimation of the percentage of each component in the container.[7]

    • The date the container was first used for waste accumulation.

Step 4: Waste Accumulation and Storage

Regulations govern the temporary storage of hazardous waste in laboratories, typically in what is known as a Satellite Accumulation Area (SAA).[6][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][9]

  • Containment: Keep the waste container securely closed at all times, except when adding waste.[7][9] Leaving a funnel in the container is a common violation and should be avoided.[9] Liquid waste containers should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[10] In practice, it is best to keep accumulated waste volumes to a minimum by requesting regular pickups.[6]

Step 5: Arranging for Disposal

Laboratory personnel are not responsible for the ultimate disposal (e.g., incineration). Your responsibility is to prepare the waste for pickup by trained professionals.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[4] This is often done through an online request system.[8]

  • Documentation: Provide a complete inventory of the waste, including the chemical names and quantities, as requested by your EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine waste.

G Disposal Workflow for N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_storage Storage & Disposal A Consult SDS & Assess Hazards B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Characterize as Hazardous Waste C->D E Segregate Solid, Liquid, & Sharps Waste D->E F Use Compatible, Leak-Proof Containers E->F G Label Container with 'Hazardous Waste' & Full Chemical Name F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Use Secondary Containment for Liquids I->J K Contact EH&S for Waste Pickup J->K L Document Waste for Disposal K->L

Caption: Logical steps for the proper disposal of chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills (inside a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EH&S emergency line for assistance.[9] Do not attempt to clean up a large spill without proper training and equipment.

Quantitative Data Summary for Hazardous Waste Management

The following table provides general guidelines for hazardous waste management based on common regulatory standards. Always consult your institution's specific policies, as they may vary.

ParameterGuidelineSource
Max. Accumulation Volume in SAA 55 gallons[10]
Max. Accumulation Volume (Acutely Hazardous) 1 quart[10]
Time Limit for Full Container in SAA Must be removed within 72 hours.[9]
Secondary Containment Capacity Must hold 110% of the largest container's volume.[4]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, fostering a culture of safety and environmental responsibility within the research community.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved March 7, 2024, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved March 7, 2024, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved March 7, 2024, from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Environmental Health and Safety. Retrieved March 7, 2024, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved March 7, 2024, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • Material Safety Data Sheet - 4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide. (n.d.). Cole-Parmer. Retrieved March 7, 2024, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 7, 2024, from [Link]

Sources

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